HA-966 trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
75195-65-2 |
|---|---|
Molecular Formula |
C4H14N2O5 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-amino-1-hydroxypyrrolidin-2-one;trihydrate |
InChI |
InChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2 |
InChI Key |
FACLDTMMBAIVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N)O.O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HA-966 Trihydrate: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties and characteristics of HA-966 trihydrate, a racemic compound with notable activity at the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and pharmacological properties, key experimental methodologies, and the signaling pathways it modulates.
Physicochemical Properties
HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a synthetic molecule.[1] The trihydrate form incorporates three molecules of water into its structure.
| Property | Value | Reference |
| Chemical Formula | C₄H₈N₂O₂·3H₂O | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Anhydrous Molecular Weight | 116.12 g/mol | [3] |
| Stereochemistry | Racemic ((+)/(-)) | [2] |
| Solubility (R)-(+)-enantiomer) | Soluble in water (up to 100 mM) |
Pharmacological Characteristics
HA-966 is primarily characterized by its stereoselective interaction with the glycine modulatory site of the NMDA receptor. The two enantiomers of HA-966 possess distinct pharmacological profiles.
The (R)-(+)-enantiomer is a selective antagonist/low-efficacy partial agonist at the glycine site of the NMDA receptor.[1][4] This activity is responsible for its neuroprotective, anticonvulsant, and anxiolytic effects observed in animal models.[1] In contrast, the (S)-(-)-enantiomer has weak activity at the NMDA receptor's glycine site but exhibits potent sedative and muscle relaxant properties, resembling the effects of gamma-butyrolactone.[1][4]
Receptor Binding Affinity
The affinity of the enantiomers of HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor has been quantified through radioligand binding assays.
| Enantiomer | IC₅₀ (vs. [³H]glycine) | Tissue Source | Reference |
| (+)-HA-966 | 12.5 µM | Rat cerebral cortex synaptic membranes | [4] |
| (-)-HA-966 | 339 µM | Rat cerebral cortex synaptic membranes | [4] |
| Racemic HA-966 | 17.5 µM | Rat cerebral cortex synaptic plasma membranes | [5] |
In Vivo Efficacy
The anticonvulsant properties of the (+)-enantiomer of HA-966 have been demonstrated in various animal models of seizures.
| Seizure Model | Administration Route | ED₅₀ | Animal Model | Reference |
| Sound-induced seizures | Intraperitoneal (i.p.) | 52.6 mg/kg | Mice | [4] |
| N-methyl-DL-aspartic acid (NMDLA)-induced seizures | Intravenous (i.v.) | 900 mg/kg | Mice | [4] |
Key Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the characterization of HA-966.
Strychnine-Insensitive [³H]Glycine Binding Assay
This assay is used to determine the binding affinity of HA-966 for the glycine modulatory site of the NMDA receptor.
Protocol:
-
Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.
-
Incubation: Membranes are incubated with the radioligand, [³H]glycine (typically at a concentration of 20-40 nM), in a buffer solution (e.g., 50 mM Tris-citrate, pH 7.4) at 4°C for a specified duration (e.g., 20-30 minutes) to allow for binding to reach equilibrium.[6]
-
Competition Binding: To determine the IC₅₀ of HA-966, various concentrations of the compound are included in the incubation mixture to compete with [³H]glycine for binding to the receptor sites.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration or centrifugation to separate the membrane-bound radioligand from the unbound radioligand in the solution. The membranes are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[6]
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).[6] Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value, the concentration of HA-966 that inhibits 50% of the specific [³H]glycine binding, is then determined by non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology in Cortical Slices
This technique is employed to measure the functional effects of HA-966 on NMDA receptor-mediated currents in neurons.
Protocol:
-
Slice Preparation: Coronal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., cerebral cortex) are prepared from rats. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) with a composition such as (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[7]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 34°C).[7] Whole-cell patch-clamp recordings are obtained from visually identified neurons using glass micropipettes (4–11 MΩ resistance) filled with an internal solution.[7] A common internal solution composition for recording NMDA currents is (in mM): 115 potassium gluconate, 20 KCl, 10 HEPES, 2 MgATP, 0.3 NaGTP, and 10 sodium phosphocreatine.[7]
-
NMDA Current Evocation: NMDA receptor-mediated currents are evoked by the application of NMDA.
-
Drug Application: HA-966 is applied to the slice via the perfusion system at known concentrations to assess its effect on the evoked NMDA currents.
-
Data Acquisition and Analysis: The currents are recorded using an appropriate amplifier and digitized for offline analysis. The effect of HA-966 is quantified by measuring the reduction in the amplitude of the NMDA-evoked currents.
Maximal Electroshock Seizure (MES) Test
This in vivo model is used to evaluate the anticonvulsant activity of compounds.
Protocol:
-
Animal Model: Male mice are typically used for this assay.[8]
-
Drug Administration: HA-966 is administered to the animals, typically via the intraperitoneal (i.p.) or oral (p.o.) route, at various doses.[8]
-
Induction of Seizure: A maximal seizure is induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.[8][9]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[9]
-
Data Analysis: The dose of HA-966 that protects 50% of the animals from the tonic hindlimb extension (the ED₅₀) is calculated.
Elevated Plus Maze (EPM) Test
This behavioral test is used to assess the anxiolytic-like effects of compounds in rodents.
Protocol:
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor (typically 50 cm for rats).[10] The dimensions for a rat maze are often around 5 cm wide and 35-50 cm long for each arm, with the closed arms having 15 cm high walls.[10][11]
-
Animal Model: Rats are commonly used for this test.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (usually 5 minutes). The session is recorded by an overhead video camera.[10]
-
Data Collection and Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. The total distance traveled can also be measured to assess general locomotor activity.
Signaling Pathways and Mechanisms of Action
HA-966 exerts its effects primarily by modulating the function of the NMDA receptor, which in turn influences downstream signaling cascades and neurotransmitter systems.
NMDA Receptor Signaling Pathway
The (R)-(+)-enantiomer of HA-966 acts as an antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit. By blocking the glycine site, (+)-HA-966 prevents the conformational changes necessary for ion channel opening, thereby reducing the influx of Ca²⁺ into the neuron. This reduction in Ca²⁺ influx can subsequently attenuate the activation of downstream signaling pathways, such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which are involved in synaptic plasticity and gene expression.[12][13]
Modulation of Dopamine Signaling
The activity of the NMDA receptor is known to modulate dopamine release in the striatum. There is a complex interplay between the glutamatergic and dopaminergic systems. For instance, NMDA receptor activation can influence the activity of medium spiny neurons, which are the principal neurons of the striatum and are central to the regulation of motor control and reward-based learning. The (S)-(-)-enantiomer of HA-966, with its sedative effects, is suggested to act through a disruption of striatal dopaminergic mechanisms, though the precise mechanism remains to be fully elucidated.[4]
Experimental Workflow Diagrams
Workflow for In Vivo Anticonvulsant Testing
The following diagram illustrates the typical workflow for assessing the anticonvulsant efficacy of this compound using the Maximal Electroshock Seizure (MES) test.
Workflow for Radioligand Binding Assay
The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of HA-966 for the NMDA receptor's glycine site.
References
- 1. axolbio.com [axolbio.com]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HA-966 - Wikipedia [en.wikipedia.org]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. protocols.io [protocols.io]
- 11. newcastle.edu.au [newcastle.edu.au]
- 12. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: implications for affective pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Enantiomers: An In-depth Technical Guide to the Contrasting Pharmacological Profiles of (R)-(+)-HA-966 and (S)-(-)-HA-966
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the distinct pharmacological properties of the enantiomers of HA-966, (R)-(+)-HA-966 and (S)-(-)-HA-966. The striking divergence in their biological activities underscores the critical importance of stereochemistry in drug design and development. While the racemic mixture of HA-966 exhibits a complex profile of neuroprotective, anticonvulsant, anxiolytic, and sedative effects, resolving the enantiomers reveals two molecules with fundamentally different mechanisms of action and therapeutic potential.[1][2]
Core Pharmacological Differences
The central nervous system effects of HA-966 are stereospecific. The (R)-(+)-enantiomer is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity is responsible for its neuroprotective and anxiolytic properties. In stark contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with only weak activity at the NMDA receptor.[1][3] The sedative effects of (S)-(-)-HA-966 are thought to be mediated through a disruption of striatal dopaminergic mechanisms, a pathway distinct from the glutamatergic system targeted by its mirror image.[1][3]
Quantitative Comparison of Enantiomeric Activity
The differing pharmacological profiles of the HA-966 enantiomers are clearly demonstrated by quantitative in vitro and in vivo data. The following tables summarize the key findings from various studies, providing a direct comparison of their potency and efficacy at their respective targets.
Table 1: In Vitro Receptor Binding Affinities
| Enantiomer | Assay | Radioligand | Tissue | IC50 (μM) | Reference |
| (R)-(+)-HA-966 | Strychnine-Insensitive Glycine Binding | [3H]glycine | Rat Cerebral Cortex Synaptic Membranes | 12.5 | [1] |
| (S)-(-)-HA-966 | Strychnine-Insensitive Glycine Binding | [3H]glycine | Rat Cerebral Cortex Synaptic Membranes | 339 | [1] |
Table 2: In Vitro Functional Antagonism
| Enantiomer | Assay | Preparation | IC50 (μM) | Reference |
| (R)-(+)-HA-966 | Inhibition of Glycine-Potentiated NMDA Responses | Cultured Cortical Neurons | 13 | [1] |
| (S)-(-)-HA-966 | Inhibition of Glycine-Potentiated NMDA Responses | Cultured Cortical Neurons | 708 | [1] |
Table 3: In Vivo Potency
| Enantiomer | Test | Species | Endpoint | ED50 (mg/kg) | Reference |
| (R)-(+)-HA-966 | NMDA-Induced Seizures | Mouse | Anticonvulsant Effect | 105.9 (i.v.) | [4] |
| (S)-(-)-HA-966 | Low-Intensity Electroshock-Induced Seizures | Mouse | Anticonvulsant Effect | 8.8 (i.v.) | [4] |
| (S)-(-)-HA-966 | Inverted Screen Test | Mouse | Ataxia | >17-fold more potent than (R)-enantiomer | [4] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the differential effects of the HA-966 enantiomers.
Strychnine-Insensitive [3H]glycine Binding Assay
This assay is crucial for determining the affinity of the enantiomers for the glycine binding site on the NMDA receptor.
-
Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of adult rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptic membrane fraction. The membranes are then treated with Triton X-100 to remove endogenous glycine and other interfering substances.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]glycine and varying concentrations of the test compounds ((R)-(+)-HA-966 or (S)-(-)-HA-966). The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (typically 4°C) for a specific duration to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters, representing the bound [3H]glycine, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]glycine binding (IC50) is determined by non-linear regression analysis of the competition binding data.
Electrophysiological Recording of NMDA Receptor Currents
This technique directly measures the functional antagonism of NMDA receptors by the HA-966 enantiomers.
-
Preparation: Brain slices containing the region of interest (e.g., hippocampus or cortex) are prepared from rats. Alternatively, primary neuronal cultures can be used.
-
Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
Drug Application: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist, glycine. The HA-966 enantiomers are then co-applied with the agonists to assess their inhibitory effect on the evoked currents.
-
Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist is measured. The concentration of the antagonist that produces a 50% reduction in the current (IC50) is calculated.
In Vivo Model of NMDA-Induced Seizures
This animal model assesses the anticonvulsant activity of the enantiomers, particularly their ability to counteract the effects of excessive NMDA receptor activation.
-
Animals: Male mice are typically used for this model.
-
Procedure: A convulsant dose of N-methyl-D-aspartate (NMDA) is administered to the animals, usually via intracerebroventricular (i.c.v.) injection. This induces characteristic seizure behaviors, such as wild running, clonic and tonic convulsions.
-
Drug Administration: The test compounds ((R)-(+)-HA-966 or (S)-(-)-HA-966) are administered at various doses prior to the NMDA injection. The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).
-
Observation and Scoring: The animals are observed for a defined period following NMDA administration, and the presence and severity of seizures are scored using a standardized scale (e.g., the Racine scale). The latency to the onset of seizures and the duration of convulsive activity are also recorded.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from NMDA-induced seizures (ED50) is calculated.
Inverted Screen Test for Ataxia
This test evaluates the motor-incoordinating and muscle-relaxant effects of the HA-966 enantiomers, which are indicative of sedative properties.
-
Apparatus: The apparatus consists of a wire mesh screen that can be inverted.
-
Procedure: A mouse is placed on the center of the screen. The screen is then inverted, and the time until the mouse falls off is recorded. A cut-off time (e.g., 60 seconds) is typically used.
-
Drug Administration: The test compounds are administered to the animals at various doses prior to the test.
-
Data Analysis: The dose of the compound that causes 50% of the animals to fall from the screen within the cut-off time (ED50) is determined. This provides a measure of the ataxic potency of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by (R)-(+)-HA-966 and a generalized workflow for the in vivo evaluation of the enantiomers.
References
- 1. Strychnine-insensitive binding of [3H]glycine to synaptic membranes in rat brain, treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Measuring the Strength of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of HA-966 at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of HA-966 at the N-methyl-D-aspartate (NMDA) receptor. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the compound's molecular interactions, functional effects, and downstream signaling consequences. This document integrates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action at the NMDA Receptor
HA-966, chemically known as (±)-3-Amino-1-hydroxypyrrolidin-2-one, exerts its primary effect on the central nervous system by interacting with the NMDA receptor, a critical component of excitatory neurotransmission. Its mechanism is characterized by a selective interaction with the glycine modulatory site on the GluN1 subunit of the NMDA receptor complex.[1][2][3]
The binding of HA-966 to the glycine site is stereospecific. The (R)-(+)-enantiomer is significantly more potent as a glycine/NMDA receptor antagonist than the (S)-(-)-enantiomer.[4][5] This interaction does not lead to a full activation or a complete block of the receptor, classifying HA-966 as a low-efficacy partial agonist or antagonist at the glycine co-agonist site.[4][6] This means that in the presence of low endogenous glycine concentrations, HA-966 can exhibit agonist-like properties, while at higher, saturating concentrations of glycine, it acts as a competitive antagonist.[1][2]
The binding of (+)-HA-966 to the glycine site produces an allosteric reduction in the affinity of the primary agonist, glutamate, for its binding site on the GluN2 subunit.[6] This modulation of glutamate affinity contributes to its overall inhibitory effect on NMDA receptor function.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of HA-966 and its enantiomers with the NMDA receptor, derived from various experimental paradigms.
Table 1: Radioligand Binding Affinity
| Compound | Radioligand | Preparation | IC50 (µM) | Reference |
| (±)-HA-966 | [³H]glycine | Rat cerebral cortex synaptic plasma membranes | 17.5 | [1][2] |
| (R)-(+)-HA-966 | [³H]glycine | Rat cerebral cortex synaptic membranes | 12.5 | [4][5] |
| (S)-(-)-HA-966 | [³H]glycine | Rat cerebral cortex synaptic membranes | 339 | [4][5] |
Table 2: Functional Antagonism in Electrophysiology
| Compound | Preparation | Agonist | Effect | IC50 (µM) | Reference |
| (±)-HA-966 | Rat cortical slice | NMDA | Selective block of NMDA responses | - | [1][2] |
| (R)-(+)-HA-966 | Cultured cortical neurons | Glycine-potentiated NMDA | Inhibition | 13 | [4] |
| (S)-(-)-HA-966 | Cultured cortical neurons | Glycine-potentiated NMDA | Inhibition | 708 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the principal experiments used to characterize the mechanism of action of HA-966 at the NMDA receptor.
Strychnine-Insensitive [³H]glycine Binding Assay
This assay is employed to determine the binding affinity of HA-966 for the glycine modulatory site on the NMDA receptor.
Methodology:
-
Tissue Preparation:
-
Homogenize rat cerebral cortices in a buffered sucrose solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the supernatant at a high speed to obtain a crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension and centrifugation in a buffer containing a low concentration of Triton X-100 to remove endogenous glycine.[7]
-
Resuspend the final synaptic plasma membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the prepared synaptic plasma membranes with a fixed concentration of [³H]glycine in the presence of varying concentrations of HA-966 (or its enantiomers).
-
The assay buffer should be a Tris-based buffer at a physiological pH.
-
To define non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of unlabeled glycine.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound [³H]glycine.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]glycine binding against the logarithm of the HA-966 concentration.
-
Determine the IC50 value (the concentration of HA-966 that inhibits 50% of the specific [³H]glycine binding) by non-linear regression analysis.
-
References
- 1. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine-insensitive binding of [3H]glycine to synaptic membranes in rat brain, treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Journey of HA-966: A Glycine Site Antagonist on the NMDA Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, represents a fascinating case study in neuropharmacology, tracing a path from its initial synthesis in the mid-20th century to its later, more precise characterization as a selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the discovery, history, and neuroscientific investigation of HA-966. It details the distinct pharmacological profiles of its enantiomers, summarizes key quantitative data from pivotal studies, and outlines the experimental methodologies that have been instrumental in elucidating its mechanism of action. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex interactions within the central nervous system.
Discovery and Historical Context
The story of HA-966 begins in 1959 with its first chemical synthesis. However, its initial foray into neuroscience was under a different guise. A significant early investigation by Bonta and colleagues in 1971 explored HA-966 as a potential therapeutic agent for extrapyramidal disorders, characterizing it as a compound with GABA-like properties[1]. This early research highlighted its sedative and muscle relaxant effects.
It wasn't until years later that the true mechanism of action of HA-966 began to be unraveled. Researchers identified it as an antagonist of excitatory amino acid neurotransmission, with a particular affinity for the NMDA receptor. A landmark 1989 study by Foster and Kemp, from Merck Sharp and Dohme Research Laboratories, definitively established that HA-966 exerts its effects by selectively interacting with the glycine modulatory site on the NMDA receptor complex[2][3]. This discovery was pivotal, as it came shortly after the recognition of the crucial role of glycine as a co-agonist for NMDA receptor activation.
Further research revealed that the pharmacological actions of racemic HA-966 were, in fact, a composite of the distinct and stereospecific activities of its two enantiomers:
-
R-(+)-HA-966: This enantiomer is the primary contributor to the NMDA receptor antagonist activity. It acts as a low-efficacy partial agonist at the glycine site, effectively antagonizing the effects of the endogenous co-agonists glycine and D-serine.[1][3][4] This action accounts for its neuroprotective and anticonvulsant properties.[1]
-
S-(-)-HA-966: In contrast, this enantiomer has only weak activity at the NMDA receptor glycine site.[1][3][4] Its prominent effects are sedative and ataxic, and it has been described as a γ-hydroxybutyric acid (GHB)-like agent.[1]
This stereoselectivity underscores the importance of considering the individual enantiomers in pharmacological studies and drug development.
Mechanism of Action: Targeting the Glycine Site of the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.
HA-966, specifically the R-(+)-enantiomer, acts as a competitive antagonist at the glycine binding site on the GluN1 subunit. By occupying this site, it prevents the binding of glycine and D-serine, thereby inhibiting the conformational changes necessary for channel activation, even in the presence of glutamate. This results in a reduction of calcium influx through the NMDA receptor channel, which is the primary mechanism for its neuroprotective and anticonvulsant effects. It is noteworthy that R-(+)-HA-966 is considered a low-efficacy partial agonist, meaning that even at high concentrations, it does not completely abolish NMDA receptor responses.[1][3][4]
The following diagram illustrates the interaction of HA-966 with the NMDA receptor and its impact on downstream signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on HA-966 and its enantiomers. This allows for a direct comparison of their potencies in different experimental paradigms.
Table 1: In Vitro Binding and Functional Assays
| Compound | Assay | Preparation | IC50 / pKb | Reference |
| Racemic HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 17.5 µM (IC50) | [2][3] |
| R-(+)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM (IC50) | [3][4] |
| S-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM (IC50) | [3][4] |
| R-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 µM (IC50) | [1][3] |
| S-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 µM (IC50) | [1][3] |
| R-(+)-HA-966 | Potentiation of NMDA responses (glycine shift) | Rat cortical slices | 5.6 (pKb) | [3][4] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Endpoint | ED50 | Route of Administration | Reference |
| R-(+)-HA-966 | Sound-induced seizures | Anticonvulsant effect | 52.6 mg/kg | i.p. | [3][4] |
| R-(+)-HA-966 | NMDLA-induced seizures | Anticonvulsant effect | 900 mg/kg | i.v. | [3][4] |
Detailed Experimental Protocols
To facilitate the replication and extension of research on HA-966, this section provides detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay for the Glycine Site
This protocol is based on the methods described in studies investigating the binding of HA-966 to the strychnine-insensitive glycine site.
Objective: To determine the affinity of HA-966 and its enantiomers for the glycine binding site on the NMDA receptor complex.
Materials:
-
Radioligand: [³H]glycine
-
Tissue: Freshly dissected rat cerebral cortex
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4
-
-
Test Compounds: Racemic HA-966, R-(+)-HA-966, S-(-)-HA-966
-
Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.
-
The final pellet, containing synaptic membranes, is resuspended in the assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [³H]glycine (at a concentration near its Kd), and varying concentrations of the test compound (HA-966 or its enantiomers).
-
For determining non-specific binding, a separate set of tubes will contain the membrane preparation, [³H]glycine, and a saturating concentration of unlabeled glycine.
-
Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine) using non-linear regression analysis.
-
Electrophysiological Recording in Rat Cortical Slices
This protocol is a generalized representation of the methods used to assess the functional antagonism of HA-966 at the NMDA receptor.
Objective: To measure the effect of HA-966 on NMDA-induced neuronal responses in an ex vivo brain slice preparation.
Materials:
-
Animals: Young adult rats
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
NMDA solution
-
Glycine solution
-
HA-966 solution
-
-
Equipment: Vibrating microtome (vibratome), recording chamber, perfusion system, glass microelectrodes, amplifier, data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (e.g., 400 µm thick) of the cerebral cortex using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a recording electrode in the desired cortical layer.
-
Obtain a stable baseline recording of neuronal activity.
-
Apply NMDA to the slice via the perfusion system and record the resulting depolarization or increase in firing rate.
-
After a washout period and return to baseline, co-apply NMDA and a specific concentration of HA-966.
-
To test for reversal of antagonism, co-apply NMDA, HA-966, and a high concentration of glycine.
-
-
Data Analysis:
-
Measure the amplitude of the NMDA-induced depolarization or the change in firing rate in the absence and presence of HA-966.
-
Calculate the percentage inhibition of the NMDA response by HA-966.
-
Construct concentration-response curves to determine the potency of HA-966.
-
In Vivo Model of Amphetamine-Induced Hyperactivity
This protocol outlines a common behavioral assay used to assess the effects of compounds on dopamine-mediated behaviors, which can be modulated by NMDA receptor antagonists.
Objective: To evaluate the effect of R-(+)-HA-966 on amphetamine-induced hyperlocomotion in mice.
Materials:
-
Animals: Male mice
-
Drugs:
-
d-Amphetamine
-
R-(+)-HA-966
-
Vehicle (e.g., saline)
-
-
Equipment: Open-field activity chambers equipped with automated locomotor activity monitoring systems (e.g., photobeam arrays).
Procedure:
-
Habituation:
-
Individually place mice in the open-field chambers and allow them to habituate for a period of time (e.g., 30-60 minutes) until their baseline activity stabilizes.
-
-
Drug Administration:
-
Administer R-(+)-HA-966 or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specified pretreatment time, administer d-amphetamine or vehicle.
-
-
Behavioral Testing:
-
Immediately after the second injection, return the mice to the activity chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify the total locomotor activity for each treatment group.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of R-(+)-HA-966 on amphetamine-induced hyperactivity relative to the control groups.
-
Conclusion
HA-966 has had a remarkable and instructive journey in the field of neuroscience. Initially explored for its sedative and potential extrapyramidal effects, its true identity as a selective antagonist of the glycine site of the NMDA receptor was a significant step forward in understanding the modulation of this critical receptor complex. The clear stereospecificity of its enantiomers, with R-(+)-HA-966 mediating the NMDA receptor antagonism and S-(-)-HA-966 responsible for sedative effects, has provided a valuable tool for dissecting the physiological roles of the glycine co-agonist site. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of glycine site modulators for a variety of neurological and psychiatric disorders. The legacy of HA-966 lies not only in its own pharmacological profile but also in the foundational knowledge it has provided for the development of newer and more selective compounds targeting this important therapeutic target.
References
- 1. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to HA-966: Solubility, Stability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on HA-966, a compound known for its activity as a glycine receptor and N-methyl-D-aspartate (NMDA) receptor antagonist/low-efficacy partial agonist.[1] The focus of this document is to present solubility and stability information, alongside a detailed examination of its mechanism of action through a signaling pathway diagram. The enantiomers of HA-966 exhibit distinct pharmacological activities, with the (R)-(+)-enantiomer being responsible for the glycine/NMDA receptor antagonism and the (S)-(-)-enantiomer possessing sedative and ataxic effects.[1][2]
Solubility Data
Quantitative solubility data for the specific enantiomers of HA-966 in water has been reported by commercial suppliers. This information is crucial for the preparation of stock solutions and conducting in vitro and in vivo experiments. The data is summarized in the table below.
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Purity |
| (R)-(+)-HA-966 | Water | 100 | 11.61 | ≥98% (HPLC)[3] |
| (S)-(-)-HA-966 | Water | 100 | - | ≥98% |
Note: The molecular weight of HA-966 is 116.12 g/mol .[1][3] The molecular weight of HA-966 trihydrate is 170.16 g/mol .[4][5]
Stability Data
As of the latest literature review, specific stability data for this compound, including its degradation profile under various conditions such as pH, temperature, and light exposure, is not extensively published. Researchers are advised to conduct their own stability studies for solutions of HA-966 under their specific experimental conditions. For general guidance, it is recommended to store the solid compound in a desiccated environment at room temperature.[3]
Experimental Protocols
Representative Protocol for Aqueous Solubility Determination
The following is a general protocol that can be adapted for determining the aqueous solubility of HA-966 or its enantiomers.
Objective: To determine the equilibrium solubility of HA-966 in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
HA-966 compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the HA-966 compound to a known volume of PBS (e.g., 10 mg in 1 mL) in a sealed vial.
-
Equilibration: Vigorously vortex the mixture for 1-2 minutes. Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with PBS to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved HA-966.
-
Data Analysis: Calculate the solubility of HA-966 in mg/mL or mM based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the aqueous solubility of a compound.
Caption: A generalized workflow for the experimental determination of aqueous solubility.
Signaling Pathway
HA-966 is an excitatory amino acid antagonist that acts at the NMDA receptor.[6] Specifically, the (R)-(+)-enantiomer of HA-966 is a selective antagonist at the glycine modulatory site of the NMDA receptor.[2] It functions as a low-efficacy partial agonist, meaning it binds to the glycine site but does not elicit a full response, and in turn, competitively inhibits the binding of the co-agonist glycine.[2][7] The binding of both glutamate to its site and a co-agonist (glycine or D-serine) to the glycine modulatory site is required for the opening of the NMDA receptor ion channel. By blocking the glycine site, (R)-(+)-HA-966 prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism underlies its neuroprotective and anticonvulsant properties.[2][8]
Inhibitory Action of (R)-(+)-HA-966 on NMDA Receptor Signaling
The following diagram illustrates the signaling pathway of the NMDA receptor and the point of inhibition by (R)-(+)-HA-966.
Caption: The inhibitory effect of (R)-(+)-HA-966 on the NMDA receptor signaling pathway.
References
- 1. HA-966 - Wikipedia [en.wikipedia.org]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-(+)-HA-966 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Studies of HA-966 Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966), a compound recognized for its activity as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The following sections detail the quantitative data from key experiments, outline the methodologies employed, and visualize the compound's mechanism of action and experimental workflows.
Core Findings at a Glance
Initial in vitro investigations of HA-966 have established it as a selective ligand for the glycine binding site on the NMDA receptor complex. Notably, the pharmacological activity is stereospecific, with the (R)-(+)-enantiomer being a potent glycine/NMDA receptor antagonist, while the (S)-(-)-enantiomer exhibits weaker activity at this site but is associated with sedative effects.[1][2] Racemic HA-966 and its enantiomers have been characterized through radioligand binding assays and electrophysiological recordings, revealing their inhibitory potency and functional effects on NMDA receptor-mediated responses.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial in vitro studies of HA-966 and its enantiomers.
| Compound | Assay | Preparation | IC50 Value (µM) |
| (±)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5[3] |
| (R)-(+)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5[2][4][5][6] |
| (S)-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339[2][4][5][6] |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 13[2] |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 708[2] |
Table 1: Inhibitory Potency of HA-966 and its Enantiomers in Radioligand Binding and Functional Assays.
Experimental Protocols
Radioligand Binding Assay for [³H]glycine Binding
This assay quantifies the affinity of a test compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex.
-
Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.
-
Incubation: The membranes are incubated with the radioligand, [³H]glycine, in the presence and absence of varying concentrations of the test compound (e.g., HA-966).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC50) is determined.
Electrophysiological Recordings in Rat Cortical Slices
This technique assesses the functional effect of a compound on NMDA receptor-mediated neuronal responses.
-
Preparation: Coronal slices of the rat cerebral cortex are prepared and maintained in artificial cerebrospinal fluid.
-
Recording: Extracellular field potentials are recorded in response to electrical stimulation.
-
Drug Application: NMDA is applied to elicit a neuronal response. The test compound (e.g., HA-966) is then co-applied with NMDA to determine its effect on the NMDA-induced response.
-
Reversal: The reversibility of the antagonist's effect is often tested by co-application of a high concentration of glycine or D-serine.[3]
-
Analysis: The percentage inhibition of the NMDA-induced response by the test compound is calculated.
Patch-Clamp Electrophysiology in Cultured Cortical Neurons
This method allows for the detailed study of the effect of a compound on ion channel function in individual neurons.
-
Cell Culture: Cortical neurons are harvested from rat embryos and cultured.
-
Recording: Whole-cell patch-clamp recordings are used to measure the currents flowing through NMDA receptors.
-
Experimental Conditions: The potentiation of NMDA-induced currents by glycine is measured in the presence and absence of the test compound (e.g., HA-966).[3]
-
Analysis: The ability of the test compound to inhibit the glycine-potentiated component of the NMDA response is quantified to determine its IC50 value.
Visualizations
The following diagrams illustrate the mechanism of action of HA-966 and a typical experimental workflow.
Caption: Mechanism of (R)-(+)-HA-966 action at the NMDA receptor.
Caption: Workflow for a [³H]glycine radioligand binding assay.
Conclusion
The initial in vitro characterization of HA-966 trihydrate has unequivocally identified it as a selective antagonist of the glycine modulatory site on the NMDA receptor. The clear stereoselectivity, with the (R)-(+)-enantiomer driving this antagonism, provides a crucial foundation for further drug development and research into the therapeutic potential of modulating NMDA receptor function. The experimental protocols detailed herein represent the foundational methods for the continued investigation of this and similar compounds.
References
- 1. HA-966 - Wikipedia [en.wikipedia.org]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Racemic HA-966
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of racemic (±)-3-amino-1-hydroxy-pyrrolidin-2-one, a compound commonly known as HA-966. This document is intended for an audience with a strong background in organic chemistry and pharmacology, offering detailed insights into its preparation and molecular characteristics.
Chemical Structure and Properties
Racemic HA-966 is a pyrrolidinone derivative with the systematic IUPAC name (±)-3-amino-1-hydroxy-pyrrolidin-2-one. It is a chiral molecule, and its pharmacological activity is stereospecific. The (R)-(+)-enantiomer is recognized for its antagonist activity at the glycine site of the NMDA receptor, while the (S)-(-)-enantiomer is associated with sedative and hypnotic effects.[1]
Table 1: Chemical and Physical Properties of Racemic HA-966
| Property | Value |
| IUPAC Name | (±)-3-amino-1-hydroxy-pyrrolidin-2-one |
| Synonyms | HA-966 |
| CAS Number | 1003-51-6 |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of Racemic HA-966
The foundational synthesis of racemic HA-966 was first reported by Smrt, Beran, Horák, and Šorm in 1958. The synthesis involves a two-step process starting from α-amino-γ-butyrolactone.
Overall Reaction Scheme
The synthesis of racemic HA-966 can be conceptually broken down into two primary stages: the synthesis of the precursor, 3-amino-γ-butyrolactone hydrochloride, and its subsequent reaction with hydroxylamine to yield the final product.
Caption: A simplified workflow for the two-step synthesis of racemic HA-966.
Detailed Experimental Protocols
The following protocols are based on established synthetic routes for analogous compounds, providing a likely pathway for the preparation of racemic HA-966.
Step 1: Synthesis of 3-Amino-γ-butyrolactone Hydrochloride
This precursor can be synthesized from L-glutamic acid.
-
Materials:
-
L-Glutamic acid
-
Thionyl chloride
-
Anhydrous ethanol
-
Sodium borohydride
-
Hydrochloric acid
-
-
Procedure:
-
L-glutamic acid is first esterified by refluxing with thionyl chloride in anhydrous ethanol to yield diethyl L-glutamate hydrochloride.
-
The diester is then reduced using a suitable reducing agent, such as sodium borohydride, to afford the corresponding amino diol.
-
Acid-catalyzed cyclization of the amino diol in the presence of hydrochloric acid yields 3-amino-γ-butyrolactone hydrochloride.
-
Step 2: Synthesis of Racemic (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966)
-
Materials:
-
3-Amino-γ-butyrolactone hydrochloride
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium methoxide or triethylamine)
-
Anhydrous methanol
-
-
Procedure:
-
A solution of 3-amino-γ-butyrolactone hydrochloride is prepared in anhydrous methanol.
-
To this solution, an equimolar amount of a base is added to neutralize the hydrochloride and liberate the free amine.
-
Hydroxylamine hydrochloride, also neutralized with a base, is then added to the reaction mixture.
-
The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to reflux) for a specified period.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield racemic HA-966.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of related pyrrolidinone derivatives, which can be considered indicative for the synthesis of racemic HA-966. Actual yields and reaction conditions may vary and require optimization.
Table 2: Indicative Quantitative Data for Racemic HA-966 Synthesis
| Parameter | Step 1: Precursor Synthesis | Step 2: HA-966 Formation |
| Reactant Molar Ratios | Glutamic Acid : Thionyl Chloride : Ethanol (1 : 2.2 : excess) | 3-Amino-γ-butyrolactone : Hydroxylamine : Base (1 : 1.1 : 1.1) |
| Reaction Temperature | Reflux | 25 - 65 °C |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Typical Yield | 60 - 75% | 50 - 70% |
Signaling Pathways and Biological Activity
While this guide focuses on the chemical synthesis, it is pertinent to mention the biological context of HA-966. The distinct pharmacological profiles of its enantiomers are a direct consequence of their differential interactions with neurotransmitter receptors.
Caption: The distinct signaling interactions of the (R) and (S) enantiomers of HA-966.
The (R)-(+)-enantiomer acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. By blocking the binding of glycine, it modulates the activity of this crucial excitatory neurotransmitter receptor. In contrast, the (S)-(-)-enantiomer is largely inactive at the NMDA receptor but produces potent sedative and hypnotic effects through mechanisms that are not fully elucidated but are distinct from the GABAergic system.
Conclusion
This technical guide has detailed the chemical structure and a plausible synthetic route for racemic HA-966, based on the foundational work in the field. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and study of this and related neuroactive compounds. The distinct pharmacological profiles of the individual enantiomers underscore the importance of stereochemistry in drug design and development. Further research into optimizing the synthesis and elucidating the precise mechanism of action of the (S)-(-)-enantiomer will continue to be of significant interest to the scientific community.
References
An In-depth Technical Guide to HA-966 as a Glycine Site Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HA-966, focusing on its mechanism of action as a selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this compound for research and drug development purposes.
Core Concepts: The NMDA Receptor and the Glycine Co-agonist Site
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] For the channel to open, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[1] The glycine binding site is distinct from the glutamate binding site and represents a key modulatory site for NMDA receptor function. Antagonism at this site offers a therapeutic strategy to modulate NMDA receptor activity without directly interfering with glutamate transmission, potentially offering a more favorable side-effect profile compared to other classes of NMDA receptor antagonists.
HA-966: Mechanism of Action at the Glycine Site
HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, has been identified as a selective antagonist at the strychnine-insensitive glycine modulatory site of the NMDA receptor complex.[2] Its antagonistic action is primarily attributed to the (R)-(+)-enantiomer.[3] Unlike competitive antagonists that fully block the receptor, HA-966 is characterized as a low-efficacy partial agonist.[3][4] This means that while it binds to the glycine site and prevents the full agonistic effect of glycine, it possesses a small degree of intrinsic activity, leading to a sub-maximal inhibition of the NMDA receptor response even at high concentrations.[3] This property may contribute to its unique pharmacological profile.
The antagonism by HA-966 is reversible and can be surmounted by increasing the concentration of glycine or D-serine.[2] This competitive interaction confirms its action at the glycine co-agonist site.
Quantitative Data Summary
The following table summarizes the key quantitative data for HA-966 and its enantiomers from various in vitro and in vivo studies.
| Compound | Assay | Preparation | Key Parameter | Value | Reference |
| Racemic HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | IC50 | 17.5 µM | [2] |
| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | IC50 | 12.5 µM | [3] |
| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | IC50 | 339 µM | [3] |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | IC50 | 13 µM | [3][4] |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | IC50 | 708 µM | [3][4] |
| (R)-(+)-HA-966 | Antagonism of NMDA responses | Rat cortical slices | pKb | 5.6 | [3] |
| (R)-(+)-HA-966 | Antagonism of sound-induced seizures | Mice | ED50 (i.p.) | 52.6 mg/kg | [3] |
| (R)-(+)-HA-966 | Antagonism of NMDLA-induced seizures | Mice | ED50 (i.v.) | 900 mg/kg | [3] |
| Racemic HA-966 | Prevention of tonic extensor seizures | Mice | ED50 (i.v.) | 13.2 mg/kg | [5] |
| (S)-(-)-HA-966 | Prevention of tonic extensor seizures | Mice | ED50 (i.v.) | 8.8 mg/kg | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of HA-966.
Radioligand Binding Assay: [3H]glycine Binding
This protocol is adapted from the methods described by Foster and Kemp (1989).
Objective: To determine the affinity of HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor.
Materials:
-
Freshly dissected rat cerebral cortex
-
Sucrose buffer: 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-acetate, pH 7.4
-
[3H]glycine (specific activity ~50 Ci/mmol)
-
Unlabeled glycine
-
HA-966 and its enantiomers
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Synaptic Plasma Membranes:
-
Homogenize rat cerebral cortex in 10 volumes of ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in sucrose buffer and subject it to osmotic shock by diluting with 9 volumes of ice-cold water.
-
Centrifuge the lysate at 8,000 x g for 20 minutes.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes.
-
Wash the final pellet (synaptic plasma membranes) by resuspension in assay buffer and centrifugation at 48,000 x g for 20 minutes. Repeat this wash step twice.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 mM unlabeled glycine (for non-specific binding).
-
50 µL of various concentrations of HA-966 or its enantiomers.
-
50 µL of [3H]glycine (final concentration ~10 nM).
-
350 µL of the synaptic plasma membrane preparation (~100-200 µg of protein).
-
-
Incubate the tubes at 4°C for 10 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three 5 mL aliquots of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of HA-966 that inhibits 50% of the specific [3H]glycine binding) by non-linear regression analysis of the competition binding data.
-
Electrophysiology: Extracellular Recording in Rat Cortical Slices
This protocol is based on the methods described by Foster and Kemp (1989).
Objective: To assess the antagonistic effect of HA-966 on NMDA receptor-mediated responses in a more intact neuronal preparation.
Materials:
-
Adult male rats
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, D-glucose 10; gassed with 95% O2 / 5% CO2.
-
Magnesium-free aCSF for recording.
-
Vibrating microtome (Vibratome)
-
Recording chamber
-
Glass microelectrodes (filled with 2 M NaCl)
-
Amplifier and data acquisition system
-
NMDA
-
Glycine
-
HA-966
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal slices (400-500 µm thick) of the cerebral cortex using a vibrating microtome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated, magnesium-free aCSF at 30-32°C.
-
Place a glass recording microelectrode in the deeper layers of the cortex to record extracellular field potentials.
-
Apply NMDA (e.g., 30 µM) via the perfusion medium to elicit a depolarizing response.
-
Establish a stable baseline response to repeated applications of NMDA.
-
Co-apply HA-966 at various concentrations with NMDA to determine its inhibitory effect on the NMDA-induced depolarization.
-
To test for reversal of antagonism, co-apply glycine or D-serine with HA-966 and NMDA.
-
-
Data Analysis:
-
Measure the amplitude of the NMDA-induced field potentials.
-
Calculate the percentage inhibition of the NMDA response by HA-966 at each concentration.
-
Construct a concentration-response curve and determine the IC50 or pKb value for HA-966 antagonism.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The discriminative stimulus properties of (+)-HA-966, an antagonist at the glycine/N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of HA-966 Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is a psychoactive compound with a complex and stereoselective neuropharmacological profile. Primarily recognized for its interaction with the N-methyl-D-aspartate (NMDA) receptor, HA-966 also exhibits significant effects on the dopamine system. This technical guide provides an in-depth overview of the neuropharmacology of HA-966, with a focus on its enantiomeric activity, receptor binding affinities, and functional effects. Detailed experimental protocols for key assays are provided, and the compound's mechanisms of action are visualized through signaling pathway and experimental workflow diagrams.
Introduction
HA-966 is a chiral molecule, and its pharmacological activity is distinctly divided between its two enantiomers. The (R)-(+)-enantiomer is primarily responsible for its activity at the glycine modulatory site of the NMDA receptor, where it acts as a low-efficacy partial agonist or antagonist.[1][2] This interaction underlies its neuroprotective and anticonvulsant properties.[3] In contrast, the (S)-(-)-enantiomer is associated with sedative, muscle relaxant, and ataxic effects, which are thought to be mediated by a disruption of striatal dopaminergic mechanisms, exhibiting a profile similar to gamma-butyrolactone (GBL).[1][3] Notably, the sedative effects of the (S)-(-)-enantiomer do not appear to involve the GABA-B receptor.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the receptor binding and functional potency of HA-966 and its enantiomers.
Table 1: Receptor Binding Affinities of HA-966 Enantiomers
| Compound | Receptor Site | Radioligand | Preparation | IC50 (µM) |
| (+)-HA-966 | Glycine (Strychnine-insensitive) | [3H]glycine | Rat cerebral cortex synaptic membranes | 12.5[1] |
| (-)-HA-966 | Glycine (Strychnine-insensitive) | [3H]glycine | Rat cerebral cortex synaptic membranes | 339[1] |
| Racemic HA-966 | Glycine (Strychnine-insensitive) | [3H]glycine | Rat cerebral cortex synaptic plasma membranes | 17.5[4] |
Table 2: Functional Antagonist Potency of HA-966 Enantiomers at the NMDA Receptor
| Compound | Preparation | Effect Measured | IC50 (µM) |
| (+)-HA-966 | Cultured cortical neurones | Inhibition of glycine-potentiated NMDA responses | 13[1] |
| (-)-HA-966 | Cultured cortical neurones | Inhibition of glycine-potentiated NMDA responses | 708[1] |
Table 3: In Vivo Anticonvulsant Activity of (+)-HA-966 in Mice
| Seizure Model | Route of Administration | ED50 (mg/kg) |
| Sound-induced | i.p. | 52.6[1] |
| N-methyl-DL-aspartic acid (NMDLA)-induced | i.v. | 900[1] |
Key Signaling and Mechanistic Pathways
The neuropharmacological effects of HA-966 are primarily driven by its interaction with the NMDA receptor and its subsequent influence on dopaminergic systems.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of HA-966.
Radioligand Binding Assay for Glycine Site Affinity
This protocol is adapted from studies investigating the binding of ligands to the strychnine-insensitive glycine site on the NMDA receptor.[1][4]
-
Objective: To determine the binding affinity (IC50) of HA-966 enantiomers for the glycine binding site of the NMDA receptor complex.
-
Materials:
-
Rat cerebral cortex synaptic plasma membranes
-
[3H]glycine (radioligand)
-
HA-966 enantiomers (test compounds)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare synaptic plasma membranes from rat cerebral cortex.
-
Incubate the membrane preparation with varying concentrations of the HA-966 enantiomer and a fixed concentration of [3H]glycine in Tris-HCl buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the HA-966 enantiomer that inhibits 50% of the specific binding of [3H]glycine (IC50) by non-linear regression analysis.
-
Electrophysiological Recording in Rat Cortical Slices
This protocol describes the methodology used to assess the functional antagonism of NMDA receptor responses by HA-966.[1]
-
Objective: To evaluate the effect of HA-966 enantiomers on NMDA-induced neuronal responses in an ex vivo preparation.
-
Materials:
-
Rat cortical slices
-
Artificial cerebrospinal fluid (aCSF)
-
NMDA (agonist)
-
HA-966 enantiomers (test compounds)
-
Recording electrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
-
Procedure:
-
Prepare acute coronal slices of the rat cerebral cortex.
-
Maintain the slices in an interface or submerged recording chamber continuously perfused with aCSF.
-
Obtain extracellular field potential recordings from a specific cortical layer.
-
Establish a baseline response by applying NMDA to the slice.
-
Bath-apply the HA-966 enantiomer at various concentrations and re-assess the NMDA-induced response.
-
Wash out the test compound to observe the reversibility of the effect.
-
Analyze the data to determine the extent of antagonism of the NMDA response.
-
Patch-Clamp Recording in Cultured Cortical Neurons
This protocol details the investigation of HA-966's effect on glycine-potentiated NMDA responses at the single-cell level.[1]
-
Objective: To quantify the inhibitory potency (IC50) of HA-966 enantiomers on NMDA receptor currents potentiated by glycine.
-
Materials:
-
Primary cultures of rat cortical neurons
-
External and internal recording solutions
-
NMDA and glycine (agonists)
-
HA-966 enantiomers (test compounds)
-
Patch-clamp amplifier and data acquisition system
-
-
Procedure:
-
Establish whole-cell patch-clamp recordings from cultured cortical neurons.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply NMDA in the presence of a potentiating concentration of glycine to elicit a baseline inward current.
-
Co-apply varying concentrations of the HA-966 enantiomer with NMDA and glycine.
-
Measure the peak amplitude of the inward current in the presence of the test compound.
-
Construct a concentration-response curve and calculate the IC50 value for the inhibition of the glycine-potentiated NMDA response.
-
References
- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding the Sedative Effects of the (S)-(-)-enantiomer of HA-966: A Technical Guide
Abstract
HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a chiral molecule with two enantiomers that exhibit markedly different pharmacological activities. The (R)-(+)-enantiomer is known for its selective antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, leading to neuroprotective and anxiolytic effects.[1][2][3] In contrast, the (S)-(-)-enantiomer is characterized by its potent sedative, muscle relaxant, and ataxic properties.[4][5][6] This technical guide provides an in-depth analysis of the sedative effects of the (S)-(-)-enantiomer of HA-966, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The compound HA-966 has been a subject of scientific inquiry due to the distinct central nervous system effects of its stereoisomers.[4] While the (R)-(+)-enantiomer's interaction with the NMDA receptor is well-documented, the mechanism behind the sedative effects of the (S)-(-)-enantiomer is less clearly defined, though it is often compared to gamma-butyrolactone (GBL) in its effects.[1][4][7] It is suggested that the sedative action of (S)-(-)-HA-966 may stem from a disruption of striatal dopaminergic pathways.[4][5][6] This guide will focus exclusively on the pharmacology of the (S)-(-)-enantiomer and its sedative properties.
Pharmacodynamics and Mechanism of Action
The sedative effects of (S)-(-)-HA-966 are not attributed to activity at the glycine site of the NMDA receptor, where it is significantly less potent than its (R)-(+)-counterpart.[4][8] While described as a "potent y-butyrolactone-like sedative," it notably shows no affinity for the GABA-B receptor, distinguishing its mechanism from that of GHB and its prodrug GBL.[1][7]
The leading hypothesis for the sedative action of (S)-(-)-HA-966 involves the modulation of dopaminergic systems, particularly in the striatum.[4][9] It has been observed that racemic HA-966 can inhibit the spontaneous firing of dopaminergic neurons in the substantia nigra.[2][10] This effect on dopamine neurons is believed to be a common mechanism for both enantiomers, although their potencies differ.[10] The resulting decrease in dopamine release in the striatum is thought to be responsible for the observed sedation and ataxia.[11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing the (S)-(-)-enantiomer with the (R)-(+)-enantiomer where applicable to highlight their distinct profiles.
Table 1: In Vitro Receptor Binding and Functional Assays
| Enantiomer | Assay | Preparation | IC50 | Reference |
| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM | [4] |
| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM | [4] |
| (S)-(-)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 708 µM | [4] |
| (R)-(+)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 13 µM | [4] |
Table 2: In Vivo Electrophysiological and Behavioral Assays
| Enantiomer | Assay | Species | Route | ED50 / ID50 | Reference |
| (S)-(-)-HA-966 | Inhibition of substantia nigra dopamine neuron firing | Rat | i.v. | 5.7 mg/kg | [10] |
| (R)-(+)-HA-966 | Inhibition of substantia nigra dopamine neuron firing | Rat | i.v. | 57.8 mg/kg | [10] |
| (S)-(-)-HA-966 | Rotarod performance impairment | Mouse | i.p. | ~5 mg/kg (minimum effective dose) | [11] |
| (R)-(+)-HA-966 | Rotarod performance impairment | Mouse | i.p. | ~250 mg/kg (minimum effective dose) | [11] |
| (S)-(-)-HA-966 | Antagonism of sound-induced seizures | Mouse | i.p. | More potent than (R)-(+)-enantiomer | [11] |
| (R)-(+)-HA-966 | Antagonism of NMDLA-induced seizures | Mouse | i.p. | 52.6 mg/kg | [4] |
Experimental Protocols
Radioligand Binding Assay for the Glycine Site of the NMDA Receptor
Objective: To determine the binding affinity of (S)-(-)-HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor complex.
Methodology:
-
Membrane Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of adult rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptic membranes.
-
Binding Assay: The prepared membranes are incubated with a known concentration of [3H]glycine in the presence of varying concentrations of the test compound ((S)-(-)-HA-966). The incubation is carried out at a controlled temperature and for a sufficient duration to reach equilibrium.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound [3H]glycine, is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
In Vivo Assessment of Sedation and Motor Coordination (Rotarod Test)
Objective: To evaluate the sedative and ataxic effects of (S)-(-)-HA-966 in rodents.
Methodology:
-
Animal Acclimation: Mice are acclimated to the laboratory environment for at least one week before the experiment. They are also trained on the rotarod apparatus (a rotating rod) for several days to establish a baseline performance.
-
Drug Administration: (S)-(-)-HA-966 is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle only.
-
Rotarod Performance: At specific time points after drug administration, the mice are placed on the rotarod, which is set to rotate at a constant speed. The latency to fall from the rod is recorded for each mouse, with a predetermined cut-off time.
-
Data Analysis: The mean latency to fall is calculated for each dose group and compared to the control group. The dose that causes 50% of the animals to fall from the rotarod (or a significant decrease in latency to fall) is determined to assess the sedative and ataxic potency of the compound.
Visualizations of Pathways and Workflows
Caption: Proposed mechanism for the sedative effects of (S)-(-)-HA-966.
References
- 1. HA-966 - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Stereoselective R-(+) enantiomer of HA-966 displays anxiolytic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-HA-966 | CAS 111821-58-0 | HA966 | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Use of HA-966 in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of HA-966, specifically its active enantiomer R-(+)-HA-966, in preclinical rodent models of anxiety. The document outlines the mechanism of action, summarizes key quantitative data from relevant studies, and provides detailed protocols for commonly used behavioral assays.
Introduction
HA-966 is a psychoactive compound that acts on the central nervous system. It exists as two stereoisomers, R-(+)-HA-966 and S-(-)-HA-966, which possess distinct pharmacological profiles. The R-(+) enantiomer is a low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, effectively acting as an antagonist.[1][2][3] This activity is responsible for its anxiolytic (anti-anxiety) effects, which have been demonstrated in various rodent models.[1][4] Notably, R-(+)-HA-966 appears to produce anxiolysis without the sedative, ataxic, and amnestic side effects commonly associated with benzodiazepines.[1] The S-(-) enantiomer, in contrast, is primarily responsible for the sedative effects of racemic HA-966 and is a much weaker NMDA receptor antagonist.[1][2]
Mechanism of Action
The anxiolytic effects of R-(+)-HA-966 are attributed to its interaction with the glycine co-agonist site on the NMDA receptor. By acting as an antagonist at this site, it modulates glutamatergic neurotransmission, a key pathway implicated in the pathophysiology of anxiety. Research suggests that R-(+)-HA-966 can prevent stress-induced activation of the mesoprefrontal dopamine system, which is believed to be necessary for the expression of fear-related behaviors.[5][6][7]
Mechanism of R-(+)-HA-966 Action
Data Presentation
The following tables summarize the quantitative effects of HA-966 in common rodent models of anxiety.
Table 1: Effects of HA-966 in the Elevated Plus-Maze (EPM)
| Species | Compound | Dose (mg/kg) | Route | Key Findings | Reference |
| Rat | (+/-)-HA-966 | 2.0 | i.p. | Increased open arm exploration in maze-naïve rats. | [8] |
| Rat | (+/-)-HA-966 | 4.0 | i.p. | Increased open arm exploration in maze-naïve rats. | [8] |
Table 2: Effects of HA-966 in Conditioned Fear Models
| Species | Compound | Dose | Route | Key Findings | Reference |
| Rat | R-(+)-HA-966 | 15 µg/VTA | Intra-VTA | Reduced fearful responses to conditioned fear stimuli. | [5] |
| Rat | (+)-HA-966 | 15 | i.p. | Attenuated the freezing response to conditioned stress. | [6][7] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[9] The test is based on the natural aversion of rodents to open and elevated spaces.[9]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal dimensions (e.g., 50 cm x 12 cm for rats), elevated above the ground (e.g., 50 cm).[10]
-
The maze should be constructed from a non-porous material for easy cleaning.
-
An overhead camera and tracking software are used to record and analyze the animal's behavior.[9]
Procedure:
-
Habituate the animals to the testing room for at least 30-45 minutes before the experiment.[9]
-
Administer R-(+)-HA-966 or vehicle control via the desired route (e.g., intraperitoneally, i.p.) at a specified time before testing.
-
Place the animal in the center of the maze, facing one of the enclosed arms.[9]
-
Allow the animal to explore the maze for a 5-minute period.[10]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with a 30-70% ethanol solution between trials to remove any olfactory cues.[10][11]
Data Analysis:
-
Time spent in the open arms vs. the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the control group.
Elevated Plus-Maze Experimental Workflow
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[12] Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals explore the center more freely.
Apparatus:
-
A square or circular arena with walls (e.g., 42 x 42 x 42 cm for mice).[12]
-
The arena is typically made of a non-reflective material.
-
An overhead camera and tracking software are used for recording and analysis.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer R-(+)-HA-966 or vehicle control.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time (e.g., 5-10 minutes).
-
Remove the animal and clean the arena thoroughly between subjects.
Data Analysis:
-
Time spent in the center of the arena versus the periphery.
-
Distance traveled in the center and periphery.
-
Total distance traveled.
-
Rearing frequency.
An anxiolytic effect is suggested by an increase in the time spent and distance traveled in the center of the arena.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[13]
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[13]
-
An opening connects the two compartments.[14]
Procedure:
-
Allow the animals to habituate to the testing room.
-
Administer R-(+)-HA-966 or vehicle control.
-
Place the animal in the center of the light compartment, facing away from the opening.[14]
-
Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).[14]
-
Clean the box between animals.
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
Conclusion
R-(+)-HA-966 demonstrates a clear anxiolytic profile in various rodent models of anxiety. Its mechanism of action as a glycine/NMDA receptor antagonist distinguishes it from classic anxiolytics like benzodiazepines and suggests a potentially more favorable side-effect profile. The protocols outlined in these notes provide a standardized framework for the continued investigation of R-(+)-HA-966 and similar compounds in preclinical anxiety research. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Stereoselective R-(+) enantiomer of HA-966 displays anxiolytic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Biochemical and behavioral anxiolytic-like effects of R(+)HA-966 at the level of the ventral tegmental area in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Elevated plus maze protocol [protocols.io]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: HA-966 Trihydrate for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-966 is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of numerous neurodegenerative diseases.[1][2][3][4] Excitotoxicity, a process of neuronal damage triggered by the overactivation of glutamate receptors like the NMDA receptor, is a central mechanism in neuronal cell death associated with conditions such as stroke, traumatic brain injury, and neurodegenerative disorders.[5] HA-966 exerts its effects by acting as an antagonist at the glycine modulatory site of the NMDA receptor complex.[1][2][3] This compound exists as two enantiomers with distinct pharmacological activities. The (R)-(+)-enantiomer is primarily responsible for the neuroprotective effects by targeting the glycine site of the NMDA receptor, while the (S)-(-)-enantiomer is associated with sedative and ataxic effects.[3][4]
These application notes provide detailed protocols for utilizing HA-966 trihydrate in in vitro neuroprotection assays to assess its therapeutic potential. The focus is on the neuroprotective (R)-(+)-enantiomer.
Mechanism of Action: NMDA Receptor Antagonism
The neuroprotective action of (R)-(+)-HA-966 stems from its activity as a low-efficacy partial agonist/antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[1][2] For the NMDA receptor to become activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites. By binding to the glycine site, (R)-(+)-HA-966 prevents the full activation of the NMDA receptor by its co-agonists, thereby reducing the influx of calcium ions (Ca2+) that, in excess, triggers neurotoxic cascades leading to cell death.
Caption: Mechanism of (R)-(+)-HA-966 neuroprotection.
Quantitative Data
The following tables summarize key quantitative data for HA-966 enantiomers from published literature.
Table 1: In Vitro Activity of HA-966 Enantiomers
| Enantiomer | Assay | System | IC50 | Reference |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 13 µM | [2] |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 708 µM | [2] |
| (R)-(+)-HA-966 | Inhibition of strychnine-insensitive [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM | [2] |
| (S)-(-)-HA-966 | Inhibition of strychnine-insensitive [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM | [2] |
Table 2: In Vivo Neuroprotective and Anticonvulsant Activity of HA-966 Enantiomers
| Enantiomer | Model | Effect | ED50 | Reference |
| (R)-(+)-HA-966 | NMDA-induced brain injury in postnatal day 7 rats | Dose-dependent attenuation of brain injury | - | [3] |
| (S)-(-)-HA-966 | NMDA-induced brain injury in postnatal day 7 rats | Ineffective | - | [3] |
| (R)-(+)-HA-966 | NMDLA-induced seizures in mice | Anticonvulsant | 900 mg/kg (i.v.) | [2] |
| (S)-(-)-HA-966 | Low-intensity electroshock-induced seizures in mice | Anticonvulsant | 8.8 mg/kg (i.v.) | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is available from various chemical suppliers. It is recommended to prepare a concentrated stock solution that can be diluted to the desired working concentrations for experiments.
-
Stock Solution Preparation (Example for a 10 mM stock):
-
Aseptically weigh the required amount of this compound (MW: 170.16 g/mol ).
-
Dissolve in an appropriate volume of sterile water or PBS to achieve a 10 mM concentration.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Caption: Workflow for Glutamate-Induced Excitotoxicity Assay.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
(R)-(+)-HA-966 trihydrate stock solution
-
L-glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Pre-treatment with HA-966: After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of (R)-(+)-HA-966 trihydrate (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium without HA-966). Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration known to induce significant cell death (e.g., 8-40 mM).[7][8] Include a negative control group (cells not exposed to glutamate) and a positive control group (cells exposed to glutamate without HA-966 pre-treatment). Incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
LDH Assay:
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium. LDH release is an indicator of cell membrane damage and cytotoxicity.
-
-
In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines a method to evaluate the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures, which more closely mimic the in vivo environment.
Caption: Workflow for NMDA-Induced Excitotoxicity Assay.
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or mice)
-
Neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or other appropriate coating for culture plates
-
96-well cell culture plates
-
(R)-(+)-HA-966 trihydrate stock solution
-
NMDA solution
-
Glycine solution
-
MTT solution
-
DMSO
-
LDH cytotoxicity assay kit
Protocol:
-
Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols on poly-D-lysine coated 96-well plates. Allow the neurons to mature in vitro for at least 7-10 days before experimentation.
-
Pre-treatment with HA-966: Gently replace the culture medium with fresh medium containing various concentrations of (R)-(+)-HA-966 trihydrate (e.g., 1, 10, 50, 100 µM). Include a vehicle control. Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add NMDA to a final concentration of 100-300 µM along with the co-agonist glycine (e.g., 10 µM) to induce excitotoxicity.[9][10] The duration of NMDA exposure can range from 30 minutes to 24 hours, depending on the desired severity of the insult.
-
Wash and Incubation: After the NMDA exposure period, gently wash the neurons with fresh, pre-warmed culture medium to remove the NMDA and HA-966. Add fresh culture medium and incubate for 24 hours to allow for the development of neurotoxicity.
-
Assessment of Neuronal Viability: Perform MTT and/or LDH assays as described in the previous protocol to quantify neuronal viability and cytotoxicity.
Data Analysis and Interpretation
For both protocols, cell viability and cytotoxicity should be expressed as a percentage of the control groups. Neuroprotection by HA-966 is demonstrated by a statistically significant increase in cell viability or a decrease in cytotoxicity in the HA-966 treated groups compared to the group treated with the excitotoxin alone. Dose-response curves can be generated to determine the EC₅₀ (half-maximal effective concentration) of HA-966 for neuroprotection.
Conclusion
This compound, specifically its (R)-(+)-enantiomer, presents a valuable tool for investigating neuroprotective strategies targeting the NMDA receptor. The provided protocols offer a framework for conducting in vitro neuroprotection assays to evaluate the efficacy of this compound in mitigating excitotoxic neuronal damage. These assays are crucial first steps in the preclinical assessment of potential neuroprotective agents for a range of neurological disorders.
References
- 1. reddit.com [reddit.com]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HA-966 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 6. HA-966 HCl | TargetMol [targetmol.com]
- 7. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ischemic Tolerance in Murine Cortical Cell Culture: Critical Role for NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 10. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of HA-966 in Parkinson's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-966 is a psychoactive compound that acts as a glycine site antagonist at the N-methyl-D-aspartate (NMDA) receptor. Specifically, its (R)-(+)-enantiomer, also known as (+)-HA-966, exhibits high selectivity for the glycine modulatory site on the NMDA receptor complex.[1][2] This antagonistic action has been shown to be neuroprotective in preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[3] Excitotoxicity, a process involving excessive stimulation by excitatory amino acids like glutamate, is implicated in the pathophysiology of Parkinson's disease, making NMDA receptor antagonists like HA-966 a subject of research interest.[3][4]
This document provides detailed application notes and protocols for the use of (R)-(+)-HA-966 in Parkinson's disease research models, based on published scientific literature.
Mechanism of Action
(R)-(+)-HA-966 exerts its effects primarily by acting as a low-efficacy partial agonist or functional antagonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[1][5] The binding of a co-agonist like glycine or D-serine is essential for the activation of the NMDA receptor by glutamate. By binding to this site, (R)-(+)-HA-966 prevents the full activation of the NMDA receptor, thereby reducing calcium influx and mitigating excitotoxic neuronal death.[2][3] In contrast, the (S)-(-)-enantiomer of HA-966 is significantly less active at the NMDA receptor but possesses sedative properties.[1][5]
The neuroprotective effects of (R)-(+)-HA-966 in Parkinson's disease models are attributed to the attenuation of excitotoxic damage to dopaminergic neurons.[3]
Data Presentation
In Vitro Activity of HA-966 Enantiomers
| Enantiomer | Target | Assay | IC50 | Reference |
| (R)-(+)-HA-966 | Glycine site of NMDA Receptor | [3H]glycine binding (rat cerebral cortex) | 12.5 µM | [1] |
| (S)-(-)-HA-966 | Glycine site of NMDA Receptor | [3H]glycine binding (rat cerebral cortex) | 339 µM | [1] |
| (R)-(+)-HA-966 | Glycine-potentiated NMDA responses | Electrophysiology (cultured cortical neurons) | 13 µM | [1] |
| (S)-(-)-HA-966 | Glycine-potentiated NMDA responses | Electrophysiology (cultured cortical neurons) | 708 µM | [1] |
In Vivo Neuroprotective Effects of (R)-(+)-HA-966 in MPTP-Induced Parkinson's Disease Mouse Model
| Animal Model | Treatment | Dosage (i.p.) | Outcome Measures | Results | Reference |
| C57 Black Mice | (R)-(+)-HA-966 pretreatment followed by MPTP | 3-30 mg/kg | Striatal Dopamine Depletion | Dose-dependent attenuation | [3] |
| C57 Black Mice | (R)-(+)-HA-966 pretreatment followed by MPTP | 3-30 mg/kg | Striatal DOPAC Depletion | Dose-dependent attenuation | [3] |
| C57 Black Mice | (R)-(+)-HA-966 pretreatment followed by MPTP | Not specified | Degeneration of Tyrosine Hydroxylase-Positive Neurons in Substantia Nigra | Significant protection | [3] |
| C57 Black Mice | (R)-(+)-HA-966 pretreatment followed by MPTP | Not specified | Acute Behavioral Changes | Alleviation of changes | [3] |
| C57 Black Mice | (S)-(-)-HA-966 pretreatment followed by MPTP | Not specified | Neurochemical Depletions and Neuronal Injury | No prevention | [3] |
Signaling Pathway
Caption: Mechanism of (R)-(+)-HA-966 neuroprotection in Parkinson's disease models.
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of (R)-(+)-HA-966 in an MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To assess the ability of (R)-(+)-HA-966 to protect against MPTP-induced dopaminergic neurodegeneration and behavioral deficits.
Materials:
-
(R)-(+)-HA-966
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for HA-966 (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Equipment for behavioral testing (e.g., open field arena)
-
Equipment for tissue collection and processing (e.g., cryostat, HPLC for neurochemical analysis)
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Experimental Groups: Divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + MPTP
-
(R)-(+)-HA-966 (low dose) + MPTP
-
(R)-(+)-HA-966 (medium dose) + MPTP
-
(R)-(+)-HA-966 (high dose) + MPTP
-
-
Drug Administration:
-
Administer (R)-(+)-HA-966 or vehicle via i.p. injection. Doses of 3, 10, and 30 mg/kg have been previously used.[3]
-
Thirty minutes after the (R)-(+)-HA-966 or vehicle injection, administer MPTP (e.g., 20 mg/kg, i.p.) or saline. Repeat MPTP injections as required by the specific MPTP protocol (e.g., multiple injections over a single day or daily for several days).
-
-
Behavioral Assessment:
-
Conduct behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination) at a designated time point after the final MPTP injection (e.g., 24 hours or 7 days).
-
-
Tissue Collection and Processing:
-
At the end of the experimental period (e.g., 7-21 days after the last MPTP injection), euthanize the mice.
-
For neurochemical analysis, rapidly dissect the striatum, freeze it in liquid nitrogen, and store it at -80°C until HPLC analysis for dopamine and its metabolites (e.g., DOPAC).
-
For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains, cryoprotect them in sucrose solution, and then section the substantia nigra using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) on the substantia nigra sections to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
-
Data Analysis:
-
Analyze behavioral data, neurochemical data, and cell counts using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for assessing the neuroprotective effects of (R)-(+)-HA-966.
Logical Relationships
Caption: Logical relationship of (R)-(+)-HA-966 application in Parkinson's disease models.
Conclusion
(R)-(+)-HA-966 represents a valuable research tool for investigating the role of excitotoxicity in Parkinson's disease and for exploring the therapeutic potential of NMDA receptor modulation. The provided protocols and data offer a framework for designing and interpreting experiments aimed at further elucidating the neuroprotective effects of this compound. Careful consideration of dosage, timing of administration, and appropriate behavioral and neurochemical endpoints is crucial for obtaining robust and reproducible results.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of HA-966 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is a compound utilized in neuroscience research as an antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. It also exhibits low-efficacy partial agonist activity at this site. This molecule is a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and seizure activity. The enantiomers of HA-966 display distinct pharmacological profiles. The (R)-(+)-enantiomer is primarily responsible for the NMDA receptor antagonist effects, while the (S)-(-)-enantiomer exhibits sedative and muscle relaxant properties.
Intracerebroventricular (ICV) injection is a critical technique for delivering pharmacological agents directly into the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the study of their direct effects on brain function. This document provides a detailed protocol for the ICV injection of HA-966 in mice, including surgical procedures, dose considerations, and post-operative care.
Data Presentation
In Vitro Activity of HA-966 Enantiomers
| Enantiomer | Assay | Target | IC50 |
| (R)-(+)-HA-966 | Radioligand Binding ([3H]glycine) | Glycine site of NMDA receptor (rat cerebral cortex) | 12.5 µM |
| (S)-(-)-HA-966 | Radioligand Binding ([3H]glycine) | Glycine site of NMDA receptor (rat cerebral cortex) | 339 µM |
| (R)-(+)-HA-966 | Electrophysiology (glycine-potentiated NMDA responses) | Cultured cortical neurons | 13 µM |
| (S)-(-)-HA-966 | Electrophysiology (glycine-potentiated NMDA responses) | Cultured cortical neurons | 708 µM |
In Vivo Systemic Doses of (+)-HA-966 and their Effects
| Species | Dose | Route | Effect |
| Mouse | 30-100 mg/kg | i.p. | Dose-dependently blocked amphetamine-induced increase in dopamine synthesis in the nucleus accumbens.[1] |
| Rat | 15 mg/kg | i.p. | Abolished conditioned stress-induced increase in dopamine utilization in the medial and lateral prefrontal cortices.[2] |
| Rat | 20-40 mg/kg | i.p. | Induced paroxysmal activity in limbic brain regions of kindled rats.[3] |
Experimental Protocols
Preparation of HA-966 for Intracerebroventricular Injection
Materials:
-
(R)-(+)-HA-966 hydrochloride
-
Sterile, artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Vehicle Selection: The recommended vehicle for ICV injection of HA-966 is sterile artificial cerebrospinal fluid (aCSF) to maintain the physiological environment of the brain. If aCSF is not available, sterile 0.9% saline can be used as an alternative.
-
Calculation of Concentration: Determine the desired dose of HA-966 to be administered. Based on literature for other glycine site antagonists administered ICV in mice, a starting dose range of 1-10 µg per mouse can be considered for dose-finding studies. For a 10 µg dose in a 2 µL injection volume, the required concentration would be 5 µg/µL or 5 mg/mL.
-
Dissolution:
-
Weigh the required amount of (R)-(+)-HA-966 hydrochloride in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile aCSF or saline to the tube.
-
Gently vortex the solution until the HA-966 is completely dissolved. (R)-(+)-HA-966 is reported to be soluble in water up to 100 mM.
-
-
Sterilization:
-
Draw the HA-966 solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube.
-
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Intracerebroventricular Injection Surgery
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical drill
-
Hamilton syringe with a 30-gauge needle
-
Suturing material or tissue adhesive
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Sterile surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse in the stereotaxic apparatus, ensuring the head is level between bregma and lambda.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the fur from the surgical area on the scalp and clean with an antiseptic solution.
-
-
Surgical Incision and Craniotomy:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma landmark.
-
Using a surgical drill, create a small burr hole over the lateral ventricle. The stereotaxic coordinates for the lateral ventricle in adult mice are typically:
-
Anteroposterior (AP): -0.3 mm from bregma
-
Mediolateral (ML): ±1.0 mm from the midline
-
Dorsoventral (DV): -2.5 mm from the skull surface
-
-
It is crucial to empirically determine the optimal coordinates for the specific mouse strain and age being used. This can be achieved by a pilot injection with a dye (e.g., Trypan Blue).
-
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle slowly to the target DV coordinate.
-
Infuse the HA-966 solution at a slow and controlled rate (e.g., 0.5-1 µL/minute) to prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Wound Closure and Post-operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer a post-operative analgesic as per your institution's guidelines.
-
Place the mouse in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory.
-
Provide easily accessible food and water.
-
Monitor the animal daily for the first week for any signs of pain, distress, or infection at the surgical site.
-
Mandatory Visualization
Caption: Signaling pathway of (R)-(+)-HA-966 at the NMDA receptor.
Caption: Experimental workflow for ICV injection of HA-966 in mice.
References
- 1. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low doses of the glycine/NMDA receptor antagonist R-(+)-HA-966 but not D-cycloserine induce paroxysmal activity in limbic brain regions of kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
HA-966: A Tool for Elucidating NMDA Receptor-Dependent Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HA-966, specifically its (R)-(+)-enantiomer, is a selective antagonist of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. This property makes it a valuable pharmacological tool for investigating the role of NMDA receptor activation in synaptic plasticity, the cellular basis of learning and memory. These application notes provide a comprehensive overview of HA-966, its mechanism of action, and detailed protocols for its use in studying NMDA receptor-dependent long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in the induction of most forms of synaptic plasticity in the hippocampus and other brain regions. For the NMDA receptor channel to open, two events must occur simultaneously: the binding of the neurotransmitter glutamate to its recognition site on the GluN2 subunit, and the binding of a co-agonist, typically glycine or D-serine, to the glycine modulatory site on the GluN1 subunit. Depolarization of the postsynaptic membrane is also required to relieve a voltage-dependent magnesium (Mg2+) block of the channel pore.
HA-966 exerts its effect by competitively binding to the glycine modulatory site, thereby preventing the binding of the endogenous co-agonists glycine and D-serine. This action inhibits the opening of the NMDA receptor channel, even in the presence of glutamate and postsynaptic depolarization, effectively blocking the downstream signaling cascades that lead to synaptic plasticity. The (R)-(+)-enantiomer of HA-966 is significantly more potent at the glycine site than the (S)-(-)-enantiomer, which exhibits sedative effects through a different mechanism.
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of HA-966 and its enantiomers.
Table 1: HA-966 Binding Affinity and Inhibitory Concentrations
| Compound | Parameter | Value | Species | Preparation | Reference(s) |
| Racemic HA-966 | IC50 (vs. [3H]glycine binding) | 17.5 µM | Rat | Cerebral cortex synaptic plasma membranes | [1][2] |
| (+)-HA-966 | IC50 (vs. [3H]glycine binding) | 12.5 µM | Rat | Cerebral cortex synaptic membranes | [3][4] |
| (-)-HA-966 | IC50 (vs. [3H]glycine binding) | 339 µM | Rat | Cerebral cortex synaptic membranes | [3][4] |
| (+)-HA-966 | IC50 (vs. glycine-potentiated NMDA response) | 13 µM | Rat | Cultured cortical neurons | [3] |
| (-)-HA-966 | IC50 (vs. glycine-potentiated NMDA response) | 708 µM | Rat | Cultured cortical neurons | [3] |
Signaling Pathways
The activation of the NMDA receptor is a critical upstream event for the induction of both LTP and LTD. The influx of Ca2+ through the opened channel acts as a second messenger, activating a complex network of intracellular signaling cascades.
Figure 1: NMDA Receptor Signaling in Synaptic Plasticity.
Experimental Protocols
The following protocols are designed for in vitro electrophysiological studies in acute hippocampal slices. It is recommended to use the active (R)-(+)-enantiomer of HA-966 for specific antagonism of the NMDA receptor glycine site.
Protocol 1: Inhibition of Long-Term Potentiation (LTP)
This protocol describes how to assess the ability of HA-966 to block the induction of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
(R)-(+)-HA-966
-
Artificial cerebrospinal fluid (aCSF)
-
Acute hippocampal slices (300-400 µm) from rodents
-
Standard electrophysiology rig with capabilities for extracellular field potential recording and stimulation
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices using standard procedures and allow them to recover in aCSF for at least 1 hour.
-
Baseline Recording: Place a slice in the recording chamber and position stimulating and recording electrodes in the stratum radiatum of the CA1 region. Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
HA-966 Application: Prepare a stock solution of (R)-(+)-HA-966 and dilute it in aCSF to the desired final concentration (a starting concentration of 100 µM is recommended). Perfuse the slice with the HA-966-containing aCSF for at least 20 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
Control Experiment: In a separate set of slices, perform the same experiment but perfuse with normal aCSF (without HA-966) during the pre-induction and induction phases to confirm that the stimulation protocol is effective at inducing LTP.
Figure 2: Experimental Workflow for LTP Inhibition by HA-966.
Protocol 2: Investigation of Long-Term Depression (LTD)
This protocol is designed to determine if HA-966 can modulate the induction of LTD.
Materials:
-
(R)-(+)-HA-966
-
Artificial cerebrospinal fluid (aCSF)
-
Acute hippocampal slices (300-400 µm) from rodents
-
Standard electrophysiology rig
Procedure:
-
Slice Preparation and Recovery: As in the LTP protocol.
-
Baseline Recording: As in the LTP protocol.
-
HA-966 Application: Perfuse the slice with aCSF containing the desired concentration of (R)-(+)-HA-966 (e.g., 100 µM) for at least 20 minutes.
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of the depression.
-
Control Experiment: Perform the same experiment without HA-966 to confirm the effectiveness of the LTD induction protocol.
Figure 3: Experimental Workflow for Investigating LTD with HA-966.
Expected Results and Interpretation
In LTP experiments, perfusion with an effective concentration of (R)-(+)-HA-966 is expected to significantly reduce or completely block the induction of long-term potentiation compared to control slices. This would be observed as a lack of a sustained increase in the fEPSP slope following HFS or TBS. Such a result would confirm that the induction of LTP under the experimental conditions is dependent on the activation of the NMDA receptor glycine site.
The effect of HA-966 on LTD is less predictable and may depend on the specific induction protocol and brain region. As LTD induction also relies on Ca2+ influx through NMDA receptors, albeit at a lower level than for LTP, HA-966 may also inhibit LTD. However, the precise relationship between the level of glycine site occupancy and the direction of synaptic plasticity is an active area of research.
Conclusion
HA-966 is a potent and selective tool for probing the involvement of the NMDA receptor glycine site in synaptic plasticity. By using the protocols outlined in these application notes, researchers can effectively investigate the role of NMDA receptor co-agonist binding in the induction of LTP and LTD, contributing to a deeper understanding of the molecular mechanisms underlying learning and memory.
References
- 1. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing Using HA-966 Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HA-966 trihydrate, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine modulatory site, in various behavioral testing paradigms. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows to facilitate research and drug development.
Introduction to this compound
HA-966 is a psychoactive compound that acts as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor. This mechanism of action confers upon it a unique pharmacological profile. The compound exists as two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, which possess distinct behavioral effects. The (R)-(+)-enantiomer is primarily responsible for the anxiolytic and cognitive-modulating effects through its interaction with the NMDA receptor, while the (S)-(-)-enantiomer contributes more to sedative and muscle-relaxant properties. Understanding these differences is crucial for designing and interpreting behavioral studies.
Mechanism of Action: NMDA Receptor Modulation
The (R)-(+)-enantiomer of HA-966 acts as a partial agonist at the strychnine-insensitive glycine modulatory site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor ion channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. As a low-efficacy partial agonist, (+)-HA-966 binds to the glycine site but elicits a submaximal response compared to full agonists. This effectively antagonizes the action of endogenous glycine, leading to a reduction in NMDA receptor-mediated neurotransmission. This modulation of glutamatergic signaling is thought to underlie its observed behavioral effects.
Behavioral Testing Paradigms
This compound has been utilized in a variety of behavioral assays to investigate its effects on anxiety, psychosis, and cognition. The following sections provide detailed protocols for several key paradigms.
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Drug Administration:
-
Dissolve (+)-HA-966 trihydrate in sterile 0.9% saline.
-
Administer intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg, 30 minutes prior to testing.
-
A vehicle control group (0.9% saline) should be included.
-
-
Procedure:
-
Acclimatize the rats to the testing room for at least 60 minutes before the experiment.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the percentage of time and entries in the open arms is indicative of an anxiolytic-like effect.
-
Evaluation of Locomotor Activity: The Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior. It can also provide insights into anxiety-like behavior (thigmotaxis, or wall-hugging).
Experimental Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor movement.
-
Animal Model: Adult male C57BL/6 mice (20-25g).
-
Drug Administration:
-
Dissolve (+)-HA-966 or (-)-HA-966 trihydrate in sterile 0.9% saline.
-
Administer i.p. at doses ranging from 5 to 40 mg/kg, 30 minutes prior to testing.
-
Include a vehicle control group.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a period of 10 to 30 minutes.
-
The activity is automatically recorded by the tracking system.
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearing events.
-
A decrease in total distance traveled can indicate sedative effects, often associated with the (-)-enantiomer. An increase in center time can suggest anxiolytic properties.
-
Assessment of Sensorimotor Gating: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in disorders like schizophrenia.
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Animal Model: Adult male Wistar rats (275-325g).
-
Drug Administration:
-
Dissolve (+)-HA-966 trihydrate in sterile 0.9% saline.
-
Administer subcutaneously (s.c.) at doses ranging from 1 to 10 mg/kg, 40 minutes prior to testing.
-
A vehicle control group is essential. To model psychosis-like PPI deficits, a separate group can be treated with an NMDA receptor antagonist like phencyclidine (PCP)[1].
-
-
Procedure:
-
Acclimatize the rat to the startle chamber for a 5-minute period with background white noise.
-
The test session consists of trials with a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) followed by the pulse, and the prepulse alone.
-
A typical pulse is a 120 dB burst of white noise for 40 ms.
-
Prepulses are typically 3-12 dB above the background noise and precede the pulse by 100 ms.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial type.
-
Percent PPI is calculated as: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.
-
A reduction in PPI by a psychomimetic drug that is reversed by a test compound suggests antipsychotic-like potential. Studies have shown that (+)-HA-966 can antagonize PCP-induced hyperactivity but may not reverse PCP-induced disruption of PPI[1].
-
Evaluation of Recognition Memory: The Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. It is a measure of non-spatial memory.
Experimental Protocol:
-
Apparatus: An open field arena. A variety of objects that are distinct in shape, color, and texture but similar in size are required.
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Drug Administration:
-
Dissolve (+)-HA-966 trihydrate in sterile 0.9% saline.
-
Administer i.p. at appropriate doses before the training or testing phase, depending on whether the effect on memory acquisition or retrieval is being investigated.
-
Include a vehicle control group.
-
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object (nold and nnew).
-
Calculate the discrimination index (DI): (time exploring novel object - time exploring familiar object) / (total exploration time).
-
A DI significantly above zero indicates successful recognition memory.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the behavioral effects of HA-966's enantiomers. It is important to note that the specific outcomes can vary based on the animal model, route of administration, and experimental conditions.
Table 1: Effects of (+)-HA-966 on Anxiety and Locomotor Activity
| Behavioral Test | Animal Model | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus Maze | Rat | 2.0, 4.0 | Increased open arm exploration in maze-naive rats, suggesting anxiolytic effects. | [2] |
| Conditioned Fear | Rat | 15 (s.c.) | Attenuated the freezing response to a conditioned stressor.[3][4] | [3][4] |
| Locomotor Activity | Mouse | 15 (i.p.) | Did not significantly alter acute cocaine-induced hyperactivity.[5] | [5] |
| Locomotor Activity | Rat | 20-40 (i.p.) | Induced signs of paroxysmal activity in kindled rats.[6] | [6] |
Table 2: Effects of (-)-HA-966 on Sedation and Locomotor Activity
| Behavioral Test | Animal Model | Dose (mg/kg) | Key Findings | Reference |
| General Observation | Mouse | Not specified | Marked sedative and muscle relaxant action. | [3] |
| Ataxia | Mouse | >25-fold more potent than (+)-enantiomer | Induced ataxia. | [3] |
Table 3: Effects of (+)-HA-966 on Prepulse Inhibition
| Condition | Animal Model | (+)-HA-966 Dose (mg/kg, s.c.) | Effect on PCP-Induced PPI Disruption | Reference |
| PCP-induced PPI deficit | Rat | Not specified | Did not antagonize the disruption of PPI. | [1] |
Experimental Workflow Visualization
Conclusion
This compound, particularly its (R)-(+)-enantiomer, is a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in modulating behavior. Its anxiolytic-like properties and effects on sensorimotor gating and memory make it a compound of interest for preclinical research into anxiety disorders, psychosis, and cognitive dysfunction. The provided protocols and data serve as a guide for researchers to design and execute robust behavioral studies with this compound. Careful consideration of the distinct effects of its enantiomers is essential for accurate data interpretation.
References
- 1. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convergence and Divergence in the Neurochemical Regulation of Prepulse Inhibition of Startle and N40 Suppression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-(+)-HA-966, an antagonist for the glycine/NMDA receptor, prevents locomotor sensitization to repeated cocaine exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low doses of the glycine/NMDA receptor antagonist R-(+)-HA-966 but not D-cycloserine induce paroxysmal activity in limbic brain regions of kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming HA-966 trihydrate solubility issues in PBS
Welcome to the technical support center for HA-966 trihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is HA-966 and what is its mechanism of action?
HA-966 is a selective antagonist and low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[4] HA-966 exists as two enantiomers with different activities:
-
(R)-(+)-HA-966: This enantiomer is responsible for the antagonist activity at the glycine/NMDA receptor.[1][2]
-
(S)-(-)-HA-966: This enantiomer exhibits sedative and muscle relaxant effects.[1]
Q2: What is the difference between HA-966 and this compound?
This compound is a hydrated form of HA-966, meaning it incorporates three water molecules into its crystal structure. This increases its molecular weight compared to the anhydrous form.
Q3: What is the known solubility of HA-966?
Data Presentation: Solubility and Molecular Weights
The following tables summarize the available quantitative data for HA-966 and its trihydrate form.
Table 1: Molecular Weight Comparison
| Compound | Molecular Weight ( g/mol ) |
| (R)-(+)-HA-966 | 116.12 |
| This compound | 170.16 |
Table 2: Reported Solubility of (R)-(+)-HA-966
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 11.61 | 100 |
Data for (R)-(+)-HA-966, the non-trihydrate form.[4]
Troubleshooting Guide: Overcoming Solubility Issues in PBS
Issue: this compound does not fully dissolve in PBS at the desired concentration.
Phosphate-Buffered Saline (PBS) is a water-based salt solution. The solubility of this compound in PBS is expected to be similar to its solubility in water. If you are experiencing difficulties, the following troubleshooting steps are recommended.
Workflow for Dissolving this compound
Caption: A logical workflow for attempting to dissolve this compound in PBS.
Troubleshooting Steps:
-
Gentle Heating: Gently warm the solution to 37°C.[5] Increased temperature can enhance the solubility of some compounds. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break up aggregates and promote dissolution.
-
pH Adjustment: While the effect of pH on this compound solubility is not well-documented, you can try to adjust the pH of the PBS slightly. However, be mindful that significant deviations from physiological pH may affect your experimental outcomes.
-
Prepare a Concentrated Stock in an Alternative Solvent: If direct dissolution in PBS fails, preparing a concentrated stock solution in a suitable organic solvent is a common and effective strategy.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of compounds with limited aqueous solubility.
-
Procedure: Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock. Then, dilute this stock solution into your PBS to achieve the final desired concentration. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of (R)-(+)-HA-966 in Water
This protocol is based on the known solubility of the non-trihydrate form and can be adapted for the trihydrate form by adjusting the mass based on its molecular weight.
Materials:
-
(R)-(+)-HA-966 (MW: 116.12 g/mol )
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of (R)-(+)-HA-966 required. For 1 mL of a 10 mM stock solution:
-
Mass = 10 mmol/L * 1 L/1000 mL * 116.12 g/mol * 1 mL = 0.0011612 g = 1.16 mg
-
-
Weigh out 1.16 mg of (R)-(+)-HA-966 and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
Sterile-filter the solution if required for your application.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
Note: When using this compound (MW: 170.16 g/mol ), the required mass for a 10 mM stock solution would be 1.70 mg per 1 mL of solvent.
Signaling Pathway
HA-966 Mechanism of Action at the NMDA Receptor
HA-966 acts as an antagonist at the glycine co-agonist site on the NR1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both glutamate must bind to the NR2 subunit and a co-agonist (glycine or D-serine) must bind to the NR1 subunit. Additionally, the cell membrane must be depolarized to remove a magnesium ion (Mg²⁺) block from within the channel. By binding to the glycine site, HA-966 prevents the co-agonist from binding, thereby inhibiting the opening of the ion channel and the subsequent influx of calcium ions (Ca²⁺).
Caption: Signaling pathway of HA-966 at the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-(+)-HA-966 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Mitigating sedative effects of racemic HA-966 in behavioral studies
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the sedative effects of racemic HA-966 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant sedation and motor impairment in our animals after administering racemic HA-966, which is confounding our behavioral data. What is causing this?
A1: The sedative and ataxic effects of racemic HA-966 are primarily caused by one of its components, the (S)-(-) enantiomer.[1][2][3] The racemate is a mixture of two mirror-image molecules: (R)-(+)-HA-966 and (S)-(-)-HA-966. While the (R)-(+) enantiomer acts as an antagonist at the glycine site of the NMDA receptor, the (S)-(-) enantiomer possesses a distinct and potent sedative-hypnotic action.[1][2] This sedative effect is strong, with the (-)-enantiomer being over 25 times more potent in producing sedation and ataxia than the (+)-enantiomer.[1][4][5]
Q2: How can we eliminate these sedative effects to study the cognitive or anxiolytic properties of the compound?
A2: The most effective and scientifically sound strategy is to use the resolved (R)-(+)-HA-966 enantiomer instead of the racemic mixture.[1][2] This isolates the desired NMDA/glycine site antagonist activity from the sedative properties of the (S)-(-) enantiomer. Studies have shown that (R)-(+)-HA-966 does not induce sedation at doses effective in behavioral models of anxiety and cognition.[6][7] For example, a 15 mg/kg dose of (+)-HA-966 was shown to be active in a conditioned stress model without inducing sedation.[6][7]
Q3: What is the underlying mechanism of HA-966's dual effects?
A3: The two enantiomers have distinct pharmacological targets.
-
(R)-(+)-HA-966 : This enantiomer is a selective, low-efficacy partial agonist at the glycine modulatory site of the NMDA receptor complex.[1][8] This action is responsible for its anticonvulsant, anxiolytic, and neuroprotective properties.[3][9]
-
(S)-(-)-HA-966 : This enantiomer is only weakly active at the NMDA receptor.[1][2] Its potent sedative and muscle relaxant effects are thought to arise from a different mechanism, possibly through the disruption of striatal dopaminergic systems, similar to the action of gamma-butyrolactone (GBL).[1][5]
Data Summary: Enantiomer Potency in Sedative Effects
The following table summarizes the differential potency of HA-966 enantiomers in inducing ataxia, as measured by the rotarod performance test in mice. This data highlights the significant contribution of the (S)-(-) enantiomer to the sedative effects of the racemic mixture.
| Compound | Minimum Effective Dose for Ataxia (mg/kg, i.p.) | Relative Sedative Potency | Primary Mechanism of Action |
| (S)-(-)-HA-966 | ~5 mg/kg | Very High | Sedative/Ataxic (GBL-like, affects striatal dopamine)[1][5] |
| (R)-(+)-HA-966 | ~250 mg/kg | Very Low | Glycine/NMDA Receptor Antagonist[1][2] |
| Racemic (+/-)-HA-966 | ED50 = 13.2 mg/kg (i.v.) for anticonvulsant effect against electroshock (sedation is a component) | High | Mixed |
Data compiled from multiple sources detailing rotarod performance and other sedative measures.[8][9]
Experimental Protocols
Protocol: Rotarod Test for Assessing Sedation/Ataxia
This protocol is used to quantify the motor-impairing and sedative effects of a compound.
1. Apparatus:
-
A rotating rod (rotarod) with a diameter of 3-5 cm, typically with a non-slip surface.
-
The speed of rotation should be constant and adjustable (e.g., 15 rpm).
-
Sensors to automatically record the latency to fall for each animal.
2. Procedure:
-
Training Phase:
-
On the day before the experiment, train the animals (e.g., Swiss-Webster mice) to remain on the rotating rod for a set duration (e.g., 120 seconds).[8]
-
Repeat the training trial 2-3 times until a stable baseline performance is achieved. Animals that cannot stay on the rod for the minimum duration should be excluded.
-
-
Testing Phase:
-
On the test day, administer the compound (e.g., (S)-(-)-HA-966, (R)-(+)-HA-966, or vehicle) via the desired route (e.g., intraperitoneal, i.p.).
-
At a specified time post-injection (e.g., 15 minutes), place the animal on the rotarod.[8]
-
Start the rotation and the timer simultaneously.
-
Record the latency to fall from the rod.
-
A cut-off time (e.g., 120 or 180 seconds) is typically used, and animals remaining on the rod for this duration are assigned the maximum score.[8]
-
3. Data Analysis:
-
Compare the mean latency to fall between the different treatment groups (vehicle vs. drug).
-
A significant reduction in the time spent on the rod in a drug-treated group compared to the vehicle group indicates sedation and/or motor ataxia.
-
Data can be expressed as "Time on Rod (seconds)" or "% of animals falling within the cut-off time."
Visualizations
Mechanism of Action of HA-966 Enantiomers
Caption: Divergent pharmacological pathways of HA-966 enantiomers.
Experimental Workflow for Mitigating Sedation
Caption: Decision workflow for addressing HA-966-induced sedation.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing HA-966 Dosage for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HA-966 for its neuroprotective properties. This guide focuses on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is HA-966 and what are its primary pharmacological effects?
HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is a compound that acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is a racemic mixture containing two enantiomers with distinct pharmacological profiles. The (R)-(+)-enantiomer is responsible for the neuroprotective and anticonvulsant effects by acting as a selective glycine/NMDA receptor antagonist.[3][4] In contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with weak activity at the NMDA receptor.[3][4]
Q2: Which enantiomer of HA-966 should be used for neuroprotection studies?
For investigating neuroprotective effects, it is crucial to use the (R)-(+)-enantiomer of HA-966.[3][5] The (S)-(-)-enantiomer does not exhibit neuroprotective properties and can confound experimental results due to its sedative and ataxic effects.[3][5] Using the racemic mixture will introduce these sedative effects, which may interfere with behavioral assessments and other experimental endpoints.
Q3: What is the mechanism of action for the neuroprotective effects of (R)-(+)-HA-966?
(R)-(+)-HA-966 exerts its neuroprotective effects by acting as a partial agonist/antagonist at the glycine co-agonist site of the NMDA receptor. By binding to this site, it modulates the opening of the NMDA receptor ion channel, thereby reducing excessive calcium influx that leads to excitotoxicity and neuronal cell death under pathological conditions.[6][7]
Q4: What are the key differences in the in vitro binding affinities of the HA-966 enantiomers?
The (R)-(+)-enantiomer has a significantly higher affinity for the strychnine-insensitive glycine binding site on the NMDA receptor complex compared to the (S)-(-)-enantiomer. In radioligand binding assays with rat cerebral cortex synaptic membranes, (+)-HA-966 inhibited [3H]glycine binding with an IC50 of 12.5 µM, while (-)-HA-966 had an IC50 of 339 µM.[3][4] Similarly, in cultured cortical neurons, (+)-HA-966 inhibited glycine-potentiated NMDA responses with an IC50 of 13 µM, whereas the IC50 for (-)-HA-966 was 708 µM.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected sedative or ataxic effects in animals. | Use of racemic HA-966 or the (S)-(-)-enantiomer. The (S)-(-)-enantiomer is a potent sedative.[3][4] | Ensure you are using the purified (R)-(+)-enantiomer for neuroprotection studies. If using the racemate is unavoidable, be aware of the sedative effects and consider their impact on your experimental readouts. |
| Lack of neuroprotective effect at expected doses. | Incorrect enantiomer used. Insufficient dosage. Timing of administration relative to the insult is not optimal. | Verify that you are using the (R)-(+)-enantiomer. Refer to the dosage tables below and consider performing a dose-response study for your specific model. The timing of administration is critical; in many excitotoxicity models, the compound is given shortly before or after the insult. |
| Variability in experimental results. | Issues with drug stability or solubility. Inconsistent administration protocol. | Prepare fresh solutions of HA-966 for each experiment. (R)-(+)-HA-966 is water-soluble. Ensure consistent timing and route of administration across all experimental groups. |
| Difficulty in distinguishing neuroprotective effects from sedative-induced behavioral changes. | The sedative properties of the (S)-(-)-enantiomer can mask or mimic neuroprotective outcomes in behavioral tests. | Use the purified (R)-(+)-enantiomer. If not possible, include appropriate control groups to assess the sedative effects of the racemate or the (S)-(-)-enantiomer alone. Consider using non-behavioral endpoints for neuroprotection, such as histology or biochemical markers. |
Data Presentation
In Vivo Dosage of HA-966 Enantiomers for Neuroprotective and Other Effects
| Enantiomer | Species | Model | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| (R)-(+)-HA-966 | Mouse | MPTP-induced Parkinson's Disease | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependent attenuation of dopamine depletion and neuronal degeneration. | [5] |
| (R)-(+)-HA-966 | Rat | Amygdala-kindled seizures | Intraperitoneal (i.p.) | 20-40 mg/kg | Induced paroxysmal activity in limbic regions. | [8] |
| (R)-(+)-HA-966 | Mouse | Amphetamine-induced hyperlocomotion | - | 30-100 mg/kg | Blocked amphetamine-induced enhancement of dopamine synthesis in the nucleus accumbens. | [9] |
| (S)-(-)-HA-966 | Rat | - | Intravenous (i.v.) | ID50 = 5.7 mg/kg | Dose-dependent reduction in the firing rate of dopamine neurons. | [10] |
| Racemic (±)-HA-966 | Rat | - | Intravenous (i.v.) | Up to 40 mg/kg | Dose-dependent inhibition of the firing rate of dopamine neurons. | [1] |
In Vitro Efficacy of HA-966 Enantiomers
| Enantiomer | Preparation | Assay | IC50 / pKb | Reference(s) |
| (R)-(+)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine binding | 12.5 µM | [3][4] |
| (S)-(-)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine binding | 339 µM | [3][4] |
| (R)-(+)-HA-966 | Cultured rat cortical neurons | Inhibition of glycine-potentiated NMDA responses | 13 µM | [3][4] |
| (S)-(-)-HA-966 | Cultured rat cortical neurons | Inhibition of glycine-potentiated NMDA responses | 708 µM | [3][4] |
| (R)-(+)-HA-966 | Rat cortical slices | Potentiation of NMDA responses | pKb = 5.6 | [3] |
Experimental Protocols
In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol is a generalized procedure based on studies investigating the neuroprotective effects of (R)-(+)-HA-966.[5]
-
Animals: Male C57BL/6 mice are commonly used for MPTP-induced models of Parkinson's disease.
-
Drug Preparation: Dissolve (R)-(+)-HA-966 in sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment.
-
Drug Administration:
-
Administer (R)-(+)-HA-966 or vehicle (saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Thirty minutes after the (R)-(+)-HA-966 injection, administer MPTP (e.g., 20 mg/kg, i.p.). Typically, four injections of MPTP are given at 2-hour intervals.
-
-
Tissue Collection and Analysis:
-
Seven days after the final MPTP injection, euthanize the animals and dissect the striatum.
-
Analyze striatal tissue for dopamine and its metabolites (e.g., DOPAC) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
For histological analysis, perfuse the animals with paraformaldehyde, and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to assess the loss of dopaminergic neurons in the substantia nigra.
-
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod or open-field test to assess motor function before and after treatment.
In Vitro Electrophysiological Recording in Rat Cortical Slices
This protocol provides a general outline for assessing the effect of HA-966 on NMDA receptor activity.[2][3]
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat.
-
Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare coronal slices (e.g., 400 µm thick) of the cerebral cortex using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Obtain extracellular field potentials from layer IV/V of the cortex using a glass microelectrode.
-
Evoke synaptic responses by electrical stimulation of the underlying white matter.
-
-
Drug Application:
-
Establish a stable baseline of NMDA receptor-mediated responses.
-
Bath-apply (R)-(+)-HA-966 at various concentrations (e.g., 1-300 µM) and record the effect on the NMDA response.
-
To confirm the mechanism of action, test the ability of a high concentration of glycine or D-serine to reverse the antagonist effects of (R)-(+)-HA-966.
-
Mandatory Visualizations
Caption: Mechanism of (R)-(+)-HA-966 neuroprotection.
Caption: In vivo neuroprotection experimental workflow.
Caption: Pharmacological effects of HA-966 enantiomers.
References
- 1. reddit.com [reddit.com]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Low doses of the glycine/NMDA receptor antagonist R-(+)-HA-966 but not D-cycloserine induce paroxysmal activity in limbic brain regions of kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in HA-966 experiments
Welcome to the technical support center for HA-966 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear experimental guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with HA-966 in a question-and-answer format.
Question 1: Why am I observing sedative or muscle relaxant effects when I expect to see NMDA receptor antagonism?
Answer: This is a common issue arising from the chiral nature of HA-966. Commercially available HA-966 is often a racemic mixture of two enantiomers with distinct pharmacological profiles:
-
(R)-(+)-HA-966: This enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor and is responsible for its anticonvulsant properties.[1]
-
(S)-(-)-HA-966: This enantiomer is a potent sedative and muscle relaxant.[1] Its mechanism is thought to involve the disruption of striatal dopaminergic systems.
If you are using a racemic mixture, the sedative effects of the (S)-(-) enantiomer can mask or confound the effects of the (R)-(+) enantiomer.
Troubleshooting Steps:
-
Verify the Enantiomeric Composition: Confirm whether you are using the racemic mixture or an isolated enantiomer. For experiments focused on NMDA receptor antagonism, it is crucial to use the purified (R)-(+)-HA-966 enantiomer.
-
Dose Adjustment: If using the racemic mixture is unavoidable, consider that the sedative effects of the (-)-enantiomer are more than 25-fold more potent than the (+)-enantiomer.[1] Lowering the dose might mitigate the sedative effects while still allowing for the observation of NMDA receptor antagonism, although this can be challenging to balance.
-
Control Experiments: Include control groups treated with the individual enantiomers if possible to dissect the observed effects.
Question 2: My results show incomplete inhibition of NMDA receptor-mediated responses, even at high concentrations of (R)-(+)-HA-966. Is my compound impure or degraded?
Answer: Not necessarily. This is a known characteristic of (R)-(+)-HA-966. It is a low-efficacy partial agonist at the glycine site of the NMDA receptor.[1] This means that even at saturating concentrations, it does not produce a maximal response and, as an antagonist, it may not fully inhibit the response to a full agonist like glycine.
Troubleshooting Steps:
-
Concentration-Response Curve: Generate a full concentration-response curve for (R)-(+)-HA-966 in your experimental system. This will help characterize its partial agonist/antagonist profile.
-
Co-application with a Full Agonist: In electrophysiology experiments, the antagonistic effect of HA-966 is more pronounced when co-applied with a saturating concentration of glycine or D-serine. HA-966 will competitively inhibit the binding of the full agonist.[2]
-
Consider an Alternative Antagonist: If complete blockade of the glycine site is required for your experiment, consider using a different antagonist, such as 7-chlorokynurenic acid.[2]
Question 3: I am seeing unexpected changes in dopamine-related behaviors or neurochemistry. Is HA-966 affecting the dopamine system?
Answer: Yes, both enantiomers of HA-966 can influence the dopamine system, but through different mechanisms.
-
(R)-(+)-HA-966: This enantiomer has been shown to selectively block the activation of the mesolimbic dopamine system induced by stimulants like amphetamine.[3][4] It can also regulate conditioned stress-induced activation of the mesoprefrontal cortical dopamine system.[5]
-
(S)-(-)-HA-966: The sedative and muscle relaxant effects of this enantiomer are thought to be mediated by a disruption of striatal dopaminergic mechanisms.[1] Both enantiomers have also been shown to reduce the firing rate of dopamine neurons in the substantia nigra, possibly through a GABA-B receptor-related mechanism.[6][7]
Troubleshooting Steps:
-
Measure Dopamine and its Metabolites: If your experimental design allows, measure dopamine levels and its metabolites (e.g., DOPAC, HVA) in relevant brain regions to directly assess the impact of HA-966.
-
Behavioral Controls: Use a battery of behavioral tests to distinguish between sedative effects and specific alterations in dopamine-mediated behaviors (e.g., locomotor activity, stereotypy).
-
Pharmacological Blockade: To confirm the involvement of the dopamine system, you can pre-treat with dopamine receptor antagonists to see if they block the effects of HA-966.
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Potencies of HA-966 Enantiomers
| Compound | Assay | Preparation | IC50 / pKb | Reference |
| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM | [1] |
| Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 µM | [1] | |
| Glycine concentration curve shift | Rat cortical slices | pKb = 5.6 | [1] | |
| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM | [1] |
| Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 µM | [1] | |
| Racemic HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5 µM | [2] |
Table 2: In Vivo Potencies of HA-966 Enantiomers
| Compound | Effect | Species | ED50 | Reference |
| (R)-(+)-HA-966 | Antagonism of sound-induced seizures | Mice | 52.6 mg/kg (i.p.) | [1] |
| Antagonism of NMDLA-induced seizures | Mice | 900 mg/kg (i.v.) | [1] | |
| (S)-(-)-HA-966 | Sedation/Ataxia | Mice | >25-fold more potent than (+)-enantiomer | [1] |
Experimental Protocols
Radioligand Binding Assay for [3H]glycine
Objective: To determine the binding affinity of HA-966 for the glycine site of the NMDA receptor.
Materials:
-
Rat cerebral cortex synaptic membranes
-
[3H]glycine (radioligand)
-
Unlabeled glycine (for non-specific binding determination)
-
HA-966 (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex in cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the synaptic membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 1 mM unlabeled glycine (for non-specific binding) or various concentrations of HA-966.
-
50 µL of [3H]glycine (final concentration typically 10-20 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 5 mL of cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays with HA-966, plot the percentage of specific binding against the log concentration of HA-966 to determine the IC50 value.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of HA-966 on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured cortical or hippocampal neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and Glycine (agonists)
-
HA-966 (test compound)
-
Patch-clamp amplifier and data acquisition system
Methodology:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with the internal solution. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
HA-966 Application: Co-apply HA-966 with NMDA and glycine to observe its inhibitory effect. Use a range of HA-966 concentrations to generate a dose-response curve.
-
Data Analysis: Measure the peak amplitude of the NMDA-mediated current in the absence and presence of HA-966. Calculate the percentage of inhibition for each concentration of HA-966 and determine the IC50.
Mandatory Visualizations
Caption: NMDA Receptor Signaling and HA-966 Inhibition.
Caption: Troubleshooting Workflow for HA-966 Experiments.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+-)-1-hydroxy-3-aminopyrrolidone-2 (HA-966) inhibits the activity of substantia nigra dopamine neurons through a non-N-methyl-D-aspartate receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of HA-966 trihydrate in solution
For researchers, scientists, and drug development professionals utilizing HA-966 trihydrate, ensuring the stability of the compound in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides guidance on preventing the degradation of this compound in solution, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guide: Degradation of this compound in Solution
Unexpected or inconsistent results in assays involving this compound may be attributable to the degradation of the compound in solution. This guide provides a systematic approach to identifying and resolving potential stability issues.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Potency or Activity Over Time | Degradation of this compound in the stock or working solution. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage. Avoid repeated freeze-thaw cycles by preparing aliquots. 2. Assess Solution Age: Use freshly prepared working solutions for all experiments. Do not use solutions that have been stored for extended periods, especially at room temperature or 4°C. 3. Evaluate Solvent: Prepare stock solutions in high-purity water or a suitable buffer. Avoid solvents that may promote degradation. |
| Precipitate Formation in Solution | Poor solubility or degradation leading to insoluble products. | 1. Check Concentration: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. Adjust pH: The pH of the solution can affect both solubility and stability. Maintain a pH within the optimal range (see FAQs below). 3. Filter Sterilize: For aqueous solutions, filter sterilization is recommended over autoclaving, which can induce thermal degradation. |
| Inconsistent Assay Results Between Experiments | Variability in solution preparation and handling. | 1. Standardize Protocols: Implement a strict, standardized protocol for the preparation, storage, and handling of all this compound solutions. 2. Use Fresh Aliquots: For each experiment, use a fresh aliquot of the stock solution to prepare the working solution. 3. Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound, a cyclic hydroxamic acid derivative, is primarily influenced by:
-
pH: Hydrolysis is a major degradation pathway for hydroxamic acids. This process is often catalyzed by acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of hydroxamic acids.
-
Enzymatic Degradation: In biological systems or in the presence of biological matrices, enzymes such as esterases may contribute to degradation.
Q2: What is the recommended solvent for preparing this compound solutions?
A2: High-purity water is the recommended solvent for preparing aqueous solutions of this compound. For cell culture experiments, the final working solution should be prepared in the appropriate cell culture medium.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To ensure stability, stock solutions of this compound should be stored under the following conditions:
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How can I tell if my this compound solution has degraded?
A4: Signs of degradation can include a noticeable decrease in the expected biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS).
Q5: What are the likely degradation products of HA-966?
A5: Based on the chemical structure of HA-966 as a cyclic hydroxamic acid, the primary degradation pathway is likely hydrolysis of the hydroxamic acid functional group. This would result in the opening of the pyrrolidinone ring to form a carboxylic acid and hydroxylamine or related derivatives.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, high-purity water to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for a Forced Degradation Study
A forced degradation study can be performed to identify potential degradation products and to develop a stability-indicating analytical method.
-
Prepare Solutions: Prepare solutions of this compound in water or a suitable buffer.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a suitable analytical method, such as HPLC with UV or MS detection, to separate and identify the parent compound and any degradation products.
Visualizations
Navigating Electrophysiology Protocols with HA-966: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining electrophysiology protocols that involve the application of HA-966. Here, you will find detailed troubleshooting guides in a question-and-answer format, frequently asked questions, structured data tables for easy comparison of quantitative values, and detailed experimental methodologies.
Troubleshooting Guides
This section addresses specific issues that may arise during electrophysiological experiments with HA-966.
Issue 1: Incomplete or Weak Blockade of NMDA Receptor Currents
-
Question: I've applied what should be a saturating concentration of R-(+)-HA-966, but I'm still observing a significant NMDA receptor-mediated current. Is my compound not working?
-
Answer: This is an expected outcome and a key characteristic of R-(+)-HA-966. It is a low-efficacy partial agonist at the glycine modulatory site of the NMDA receptor.[1][2][3][4] This means that even at high concentrations, it does not produce a complete blockade of the NMDA receptor current.[1][2][3][5] Instead, it competitively antagonizes the effects of the co-agonist glycine (or D-serine) while having a small agonistic effect itself. The degree of antagonism will be maximal at concentrations around 250 µM, with no further inhibition at higher concentrations.[5]
Issue 2: Unexpected Sedative or Inhibitory Effects on Neuronal Activity
-
Question: I'm using racemic HA-966 and observing a general decrease in neuronal firing that seems independent of NMDA receptor antagonism. What could be causing this?
-
Answer: Racemic HA-966 is a mixture of two enantiomers with distinct pharmacological profiles.[1][2][6] While the R-(+)-enantiomer is a selective antagonist at the glycine site of the NMDA receptor, the S-(-)-enantiomer possesses potent sedative and muscle relaxant properties.[1][2][7] These effects are not mediated by the NMDA receptor. Therefore, if your experimental goals are focused on NMDA receptor modulation, it is crucial to use the isolated R-(+)-HA-966 enantiomer to avoid these confounding sedative effects.
Issue 3: Variability in the Potency of HA-966 Between Experiments
-
Question: The IC50 of my R-(+)-HA-966 seems to vary significantly between different experimental preparations. Why is this happening?
-
Answer: The apparent potency of a competitive antagonist at the glycine site, like R-(+)-HA-966, is highly dependent on the concentration of the endogenous co-agonists, glycine and D-serine, in your preparation. Higher concentrations of these co-agonists will require higher concentrations of R-(+)-HA-966 to achieve the same level of antagonism. The antagonism by HA-966 can be reversed by the application of glycine or D-serine.[5] Ensure that the glycine concentration in your artificial cerebrospinal fluid (aCSF) is consistent across experiments if you are aiming for reproducible levels of antagonism.
Issue 4: Difficulty Preparing HA-966 Solutions
-
Question: What is the best way to prepare HA-966 for my electrophysiology experiments?
-
Answer: HA-966 is typically available as a hydrochloride (HCl) salt, which is water-soluble. For most electrophysiology applications, you can prepare a stock solution in deionized water or your recording buffer (aCSF). It is recommended to prepare fresh stock solutions and dilute them to the final working concentration in your perfusion solution on the day of the experiment to ensure stability and potency. If you must store the stock solution, aliquot it and freeze at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of R-(+)-HA-966? R-(+)-HA-966 is a selective antagonist at the strychnine-insensitive glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][5][6] It acts as a low-efficacy partial agonist.[1][2][3][4]
-
What are the different effects of the R-(+)- and S-(-)-enantiomers of HA-966? The R-(+)-enantiomer is responsible for the antagonist activity at the NMDA receptor's glycine site.[1][2][3] The S-(-)-enantiomer has minimal activity at the NMDA receptor but produces sedative and muscle relaxant effects.[1][2][7]
-
Can the effects of R-(+)-HA-966 be reversed? Yes, the antagonism of NMDA receptor responses by R-(+)-HA-966 can be surmounted and reversed by increasing the concentration of glycine or D-serine.[5]
-
What is a typical working concentration for R-(+)-HA-966 in in vitro electrophysiology? The effective concentration can vary depending on the preparation and the endogenous glycine concentration. However, concentrations in the range of 10-100 µM are commonly used to study its effects on NMDA receptor-mediated currents. The maximal effect is typically observed around 250 µM.[5]
-
Does R-(+)-HA-966 affect other glutamate receptors? Studies have shown that HA-966 has minimal inhibitory effects on radioligand binding to the transmitter recognition sites of the quisqualate or kainate receptor subtypes at concentrations up to 1 mM.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for HA-966 and its enantiomers from published literature.
Table 1: In Vitro Binding and Potency of HA-966 and its Enantiomers
| Compound | Preparation | Assay | IC50 / pKb | Reference |
| Racemic HA-966 | Rat cerebral cortex synaptic plasma membranes | [3H]glycine binding | 17.5 µM | [5] |
| R-(+)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine binding | 12.5 µM | [1][2][6] |
| S-(-)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine binding | 339 µM | [1][2][6] |
| R-(+)-HA-966 | Cultured cortical neurons | Inhibition of glycine-potentiated NMDA responses | 13 µM | [1][2][6] |
| S-(-)-HA-966 | Cultured cortical neurons | Inhibition of glycine-potentiated NMDA responses | 708 µM | [1][2][6] |
| R-(+)-HA-966 | Cultured cortical neurons | Potentiation of NMDA responses (glycine shift) | pKb = 5.6 | [1][2][6] |
Table 2: In Vivo Efficacy of R-(+)-HA-966
| Model | Effect | Route of Administration | ED50 | Reference |
| Mice | Antagonism of sound-induced seizures | i.p. | 52.6 mg/kg | [1][2][6] |
| Mice | Antagonism of NMDLA-induced seizures | i.v. | 900 mg/kg | [1][2] |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated EPSCs in Brain Slices
-
Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 dextrose) and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2-7.3 with CsOH).
-
To isolate NMDA receptor currents, include an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline) in the aCSF.
-
-
Data Acquisition:
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
Clamp the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.
-
Evoke synaptic responses using a bipolar stimulating electrode placed in a relevant afferent pathway.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) for at least 10 minutes.
-
Bath-apply R-(+)-HA-966 at the desired concentration and record for 15-20 minutes.
-
Wash out the drug and record the recovery of the EPSC.
-
Protocol 2: Investigating the Effect of HA-966 on Synaptic Plasticity (Long-Term Potentiation - LTP)
-
Baseline Recording:
-
Following the slice preparation and recording setup as described in Protocol 1 (without NMDA receptor isolation), record stable baseline field excitatory postsynaptic potentials (fEPSPs) or EPSCs for 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz). Set the stimulation intensity to elicit a response that is 30-40% of the maximal response.
-
-
Drug Application:
-
Bath-apply R-(+)-HA-966 (e.g., 20 µM) and continue to record baseline responses for another 20-30 minutes to assess the effect of the drug on basal synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the continued presence of R-(+)-HA-966.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs or EPSCs for at least 60 minutes after the HFS to determine the effect of R-(+)-HA-966 on the induction and expression of LTP.
-
Mandatory Visualizations
Caption: Mechanism of R-(+)-HA-966 action at the NMDA receptor.
Caption: Experimental workflow for HA-966 application in patch-clamp electrophysiology.
Caption: Troubleshooting logic for common issues with HA-966.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
Best practices for long-term storage of HA-966 trihydrate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of HA-966 trihydrate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two to three years. For shorter-term storage (up to a few months), storage at 4°C is also acceptable.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable solvent, which can then be diluted to the final experimental concentration. For aqueous buffers, it is advisable to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute with the aqueous buffer. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.
Q3: What solvents are compatible with this compound?
This compound is soluble in water and DMSO. When preparing solutions for in vivo or cell culture experiments, it is common to first dissolve the compound in DMSO and then dilute it with saline or culture medium.
Q4: Is this compound sensitive to light or humidity?
Yes, exposure to light and humidity should be minimized. Store the solid compound and solutions in light-protecting containers (e.g., amber vials) and in a dry environment. The trihydrate form indicates the presence of water molecules in the crystal structure, and changes in humidity could potentially affect its stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Solid | Low temperature of the solvent; insufficient mixing. | Warm the solvent to room temperature or 37°C before adding the solid. Vortex or sonicate briefly to aid dissolution. |
| Precipitation in Aqueous Solution | The compound is precipitating out of the aqueous buffer after dilution from an organic stock. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. Prepare fresh dilutions before each experiment. Consider using a different buffering agent or adjusting the pH. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Verify the purity of your compound if degradation is suspected. |
| Visible Change in Color or Appearance of Solid | Potential degradation of the compound. | Discard the compound and obtain a fresh batch. Ensure storage conditions are strictly followed to prevent future degradation. |
Data on Storage and Stability
The following table summarizes the recommended storage conditions and expected stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Container | Protection | Expected Stability |
| Solid | -20°C | Tightly sealed vial | Protect from light and moisture | ≥ 2-3 years |
| Solid | 4°C | Tightly sealed vial | Protect from light and moisture | Several months |
| Stock Solution (-80°C) | -80°C | Single-use aliquots in amber vials | Protect from light | Up to 1 year |
| Working Dilution (Aqueous) | 4°C | Sterile, sealed container | Protect from light | Use within 24 hours |
Experimental Protocols
Protocol for Assessing Long-Term Stability of Solid this compound
This protocol outlines a method for evaluating the stability of solid this compound under different storage conditions over time.
-
Sample Preparation: Aliquot equal amounts of solid this compound into multiple amber glass vials.
-
Storage Conditions: Store the vials under a minimum of three different conditions:
-
-20°C (recommended long-term storage)
-
4°C (refrigerated)
-
25°C with controlled humidity (ambient)
-
-
Time Points: Designate several time points for analysis (e.g., 0, 3, 6, 12, 24, and 36 months).
-
Analysis: At each time point, retrieve one vial from each storage condition and perform the following analyses:
-
Visual Inspection: Note any changes in color, appearance, or texture.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound and identify any degradation products.
-
Mass Spectrometry (MS): Characterize the chemical structure of any observed impurities or degradation products.
-
-
Data Evaluation: Compare the purity data over time for each storage condition to determine the rate of degradation and establish a recommended shelf-life.
Protocol for Preparing this compound for Cell Culture Experiments
-
Prepare Stock Solution:
-
Weigh out the required amount of this compound in a sterile environment.
-
Dissolve the solid in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use, light-protecting vials and store at -80°C.
-
-
Prepare Working Dilution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. Mix thoroughly by gentle inversion.
-
Apply the working dilution to your cell cultures as per your experimental design.
-
Visualizations
Logical Workflow for Troubleshooting this compound Issues
Caption: Troubleshooting workflow for common issues with this compound.
Signaling Pathway of HA-966 at the NMDA Receptor
Caption: HA-966 acts as an antagonist at the glycine binding site of the NMDA receptor.
Technical Support Center: Troubleshooting Biochemical Assays with HA-966
This guide provides researchers, scientists, and drug development professionals with essential information for using HA-966 in biochemical assays, focusing on how to avoid and troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is HA-966 and why is it used in research?
HA-966 is a racemic mixture containing two enantiomers with distinct pharmacological profiles. It is primarily used as a research tool to study the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] The (R)-(+)-enantiomer is a selective antagonist and low-efficacy partial agonist at the glycine modulatory site of the NMDA receptor, which is responsible for its neuroprotective and anticonvulsant properties.[2][3][4] In contrast, the (S)-(-)-enantiomer has weak activity at the NMDA receptor but is a potent sedative and muscle relaxant, likely acting through disruption of striatal dopaminergic mechanisms.[3][4]
Q2: What are the key differences between the enantiomers of HA-966?
The two enantiomers of HA-966 have significantly different biological activities. It is crucial to use the correct enantiomer for your specific research question to avoid misleading results.
-
(R)-(+)-HA-966: The active enantiomer for studying the NMDA receptor glycine site. It is an antagonist/partial agonist at this site.[3][5][6]
-
(S)-(-)-HA-966: Primarily responsible for the sedative and muscle relaxant effects of the racemic mixture. Its mechanism is thought to involve the dopaminergic system and is largely independent of the NMDA receptor.[3]
Q3: Is HA-966 soluble in aqueous buffers?
The (R)-(+)-enantiomer of HA-966 is soluble in water up to 100 mM.[5][6] It is always recommended to consult the manufacturer's data sheet for batch-specific solubility information. For preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the vial and Certificate of Analysis.[5][6]
Q4: Can HA-966 interfere with my assay readout?
Yes, like many small molecules, HA-966 has the potential to interfere with various assay detection methods. This can lead to false-positive or false-negative results. Potential interferences include:
-
Spectroscopic Interference: Compounds can absorb light or fluoresce in the same range as your assay's detection wavelength.[7][8]
-
Inhibition of Reporter Enzymes: HA-966 could potentially inhibit reporter enzymes like luciferase.[1][9]
-
Redox Activity: The (S)-(-)-enantiomer's effects on dopamine metabolism suggest it could have redox properties that interfere with assays measuring oxidative stress or using redox-sensitive dyes.
It is essential to perform appropriate control experiments to rule out such artifacts.
Troubleshooting Guide
This section addresses specific issues that may arise when using HA-966 in biochemical assays.
Issue 1: Unexpected or Inconsistent Results
If you observe results that are inconsistent with the expected pharmacology of HA-966, consider the following:
-
Enantiomeric Purity: Ensure you are using the correct enantiomer for your experiment. Using racemic HA-966 when studying the NMDA receptor will introduce the sedative and dopaminergic effects of the (S)-(-)-enantiomer, which can confound your results.
-
Compound Stability: While generally stable, the stability of HA-966 in your specific assay buffer and under your experimental conditions (e.g., pH, temperature, light exposure) should be considered. Degradation of the compound could lead to a loss of activity or the generation of interfering byproducts.
-
Off-Target Effects: Be aware of the known off-target effects, particularly the dopaminergic effects of the (S)-(-)-enantiomer.[3][4] These can lead to unexpected biological responses in your system.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol is adapted from studies characterizing the binding of HA-966 to the glycine site of the NMDA receptor.[4][10]
Objective: To determine the inhibitory concentration (IC50) of HA-966 enantiomers on the binding of a radiolabeled ligand (e.g., [3H]glycine) to the strychnine-insensitive glycine site on rat cerebral cortex synaptic membranes.
Materials:
-
Rat cerebral cortex synaptic membranes
-
[3H]glycine (strychnine-insensitive)
-
(R)-(+)-HA-966 and (S)-(-)-HA-966
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare synaptic membranes from rat cerebral cortex.
-
In a series of tubes, add a constant concentration of [3H]glycine and synaptic membranes.
-
Add varying concentrations of the HA-966 enantiomer to be tested.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled glycine) from total binding.
-
Plot the percentage of inhibition against the logarithm of the HA-966 concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: In Vitro and In Vivo Potency of HA-966 Enantiomers
| Enantiomer | Assay Type | Species | Preparation | Measurement | Value | Reference |
| (R)-(+)-HA-966 | Radioligand Binding | Rat | Cerebral cortex synaptic membranes | IC50 for [3H]glycine binding | 12.5 µM | [3][4] |
| (S)-(-)-HA-966 | Radioligand Binding | Rat | Cerebral cortex synaptic membranes | IC50 for [3H]glycine binding | 339 µM | [3][4] |
| (R)-(+)-HA-966 | Electrophysiology | Rat | Cultured cortical neurons | IC50 for inhibition of glycine-potentiated NMDA responses | 13 µM | [3][4] |
| (S)-(-)-HA-966 | Electrophysiology | Rat | Cultured cortical neurons | IC50 for inhibition of glycine-potentiated NMDA responses | 708 µM | [3][4] |
| (R)-(+)-HA-966 | Anticonvulsant Activity | Mouse | In vivo | ED50 vs. sound-induced seizures | 52.6 mg/kg (i.p.) | [3][4] |
| (R)-(+)-HA-966 | Anticonvulsant Activity | Mouse | In vivo | ED50 vs. NMDLA-induced seizures | 900 mg/kg (i.v.) | [3][4] |
Visualizations
Diagram 1: Signaling Pathway of HA-966 Enantiomers
Caption: Distinct signaling pathways of HA-966 enantiomers.
Diagram 2: Troubleshooting Workflow for Unexpected Results
Caption: Logical workflow for troubleshooting unexpected assay results with HA-966.
References
- 1. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-(+)-HA-966 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug interference with biochemical laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
How to accurately determine the effective concentration of HA-966 in vitro
Technical Support Center: HA-966 In Vitro Applications
This guide provides technical support for researchers using HA-966 in vitro, with a focus on accurately determining its effective concentration. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is HA-966 and what is its mechanism of action?
A1: HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is a research chemical that primarily acts as an antagonist and weak partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By binding to this site, it modulates the receptor's activity, which is crucial for synaptic plasticity, learning, and memory.[1] It's important to note that HA-966 is a racemic mixture, and its enantiomers have different effects. The (R)-(+)-enantiomer is a selective antagonist for the glycine/NMDA receptor, while the (S)-(-)-enantiomer possesses sedative properties.[3][4][5]
Q2: How should I prepare and store HA-966 stock solutions?
A2: HA-966 is soluble in water up to 100 mM.[1] For cell-based experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 years or at -80°C for up to one year in solvent.[6] When stored as a powder at room temperature or cooler in a sealed, airtight container protected from light and humidity, it is stable for at least two years.[1]
Q3: What is a typical effective concentration range for HA-966 in vitro?
A3: The effective concentration of HA-966 can vary significantly depending on the assay, cell type, and specific research question. Based on published data, the IC50 (the concentration that inhibits 50% of the response) for HA-966 and its active (R)-(+)-enantiomer typically falls in the micromolar range.
-
Radioligand Binding: The IC50 for racemic HA-966 inhibiting [3H]glycine binding is around 17.5 µM.[2] For the more active (R)-(+)-HA-966 enantiomer, the IC50 is approximately 12.5-13 µM.[4][5]
-
Functional Assays: In electrophysiological experiments on cultured cortical neurons, (+)-HA-966 inhibited glycine-potentiated NMDA responses with an IC50 of 13 µM.[4][5] Maximal antagonism in rat cortical slices was observed at 250 µM.[2]
It is crucial to perform a dose-response curve starting from a broad range (e.g., 100 nM to 1 mM) to determine the optimal concentration for your specific experimental system.
Q4: What are the essential controls for an experiment involving HA-966?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same solvent used to dissolve HA-966 (e.g., water or PBS) at the highest volume used for the drug treatment.
-
Positive Control: Use a known antagonist of the NMDA receptor glycine site, such as 7-Chlorokynurenic acid (7-Cl-KYNA), to confirm that the assay system is responding correctly.
-
Negative Control: Cells that are not treated with any compound.
-
Specificity Control: Since HA-966 acts at the glycine site, its effects should be reversible by adding an excess of a glycine site agonist like glycine or D-serine.[2] This confirms the mechanism of action.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate a general workflow for determining the effective concentration of HA-966 and its mechanism of action at the NMDA receptor.
Caption: General experimental workflow for determining the effective concentration of HA-966 in vitro.
Caption: Simplified signaling pathway of HA-966 at the NMDA receptor glycine site.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in the microplate.4. Cell health issues. | 1. Ensure a single-cell suspension before seeding; check cell counts.2. Calibrate pipettes; use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with sterile buffer/media.4. Check for contamination (e.g., mycoplasma); use cells within a consistent passage number range.[7][8] |
| No Dose-Response Observed | 1. Incorrect concentration range (too high or too low).2. Compound inactivity (degradation).3. Insufficient assay sensitivity.4. Cell line does not express the target receptor (NMDA-R). | 1. Perform a wider range-finding experiment (e.g., 1 nM to 1 mM).2. Use freshly prepared solutions; verify storage conditions.3. Optimize assay parameters (e.g., incubation time, agonist concentration).4. Confirm NMDA receptor expression in your cell model via Western Blot, qPCR, or functional assays with known agonists/antagonists. |
| Unexpected Cell Toxicity | 1. Compound is cytotoxic at the tested concentrations.2. High concentration of solvent (e.g., DMSO).3. Contamination of the compound or media. | 1. Run a parallel cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the non-toxic concentration range.2. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls.3. Use sterile techniques and filter-sterilize stock solutions if necessary. |
| Poor Solubility / Precipitation | 1. Compound concentration exceeds its solubility limit in the assay medium.2. Temperature shock upon dilution. | 1. Check the solubility data for HA-966.[1] If using a less soluble analog, consider using a co-solvent like DMSO, but keep the final concentration low.[6]2. Pre-warm the assay medium and the stock solution to 37°C before making final dilutions.[6] |
Key Experimental Protocols
Protocol 1: Determining IC50 with a Functional Calcium Flux Assay
This protocol measures the ability of HA-966 to inhibit NMDA receptor activation by quantifying changes in intracellular calcium.
Materials:
-
Cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
HA-966, Glycine (co-agonist), and Glutamate (agonist).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove culture medium from cells, wash once with Assay Buffer, and add 100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a 2X serial dilution plate of HA-966 in Assay Buffer. The final concentrations should span a range from ~100 nM to 1 mM.
-
Compound Incubation: Wash the cells twice with Assay Buffer to remove excess dye. Add 50 µL of the 2X HA-966 dilutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Prepare a 5X agonist solution containing Glutamate (e.g., final concentration 100 µM) and Glycine (e.g., final concentration 10 µM) in Assay Buffer.
-
Set the reader to measure fluorescence (e.g., Ex/Em = 494/516 nm) every second.
-
Record a stable baseline for 10-20 seconds.
-
Inject 25 µL of the 5X agonist solution into each well.
-
Continue recording fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response of the vehicle control (agonist only) to 100% and the no-agonist control to 0%.
-
Plot the normalized response versus the log of HA-966 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Validating Cytotoxicity with an LDH Assay
This protocol determines if HA-966 induces cell death at the concentrations used in the functional assay.
Materials:
-
Cells and culture medium.
-
Clear 96-well plates.
-
HA-966.
-
Commercially available Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Lysis buffer (provided in the kit, for maximum LDH release control).
Methodology:
-
Cell Plating & Treatment: Plate cells and treat with serial dilutions of HA-966 (same concentrations as the functional assay) for the same duration as the main experiment.
-
Controls: Include the following controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the highest concentration of the solvent.
-
Maximum LDH Release Control: Treat cells with lysis buffer 45 minutes before the end of the incubation period.
-
-
Assay Procedure:
-
At the end of the incubation, centrifuge the plate (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Determine the concentration at which HA-966 causes significant cytotoxicity. This concentration should be considered the upper limit for functional assays.
-
References
- 1. euro-nootropics.com [euro-nootropics.com]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA-966 - Wikipedia [en.wikipedia.org]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HA-966 HCl | TargetMol [targetmol.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Validation & Comparative
A Comparative Analysis of HA-966 and Other NMDA Receptor Antagonists: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of HA-966 with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Phencyclidine (PCP), and Memantine. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited findings, and visualizes critical pathways and workflows to offer a clear, objective overview for research and development purposes.
Mechanism of Action at the NMDA Receptor
The NMDA receptor, a crucial component in synaptic plasticity and neuronal communication, possesses multiple distinct binding sites that can be targeted by various antagonists. The compounds discussed in this guide exhibit different mechanisms of action:
-
HA-966: This compound acts as an antagonist at the glycine co-agonist binding site on the NMDA receptor. Its activity is stereoselective, with the (R)-(+)-enantiomer being the more potent antagonist at the glycine site[1][2].
-
Ketamine and Phencyclidine (PCP): These are non-competitive channel blockers that bind to a site within the ion channel pore of the NMDA receptor, often referred to as the "PCP site." This action physically obstructs the flow of ions, thereby inhibiting receptor function[3][4].
-
Memantine: This is an uncompetitive, low-affinity open-channel blocker. Its mechanism allows it to preferentially enter and block the NMDA receptor channel when it is excessively open, a state associated with excitotoxicity, while having less of an effect on normal synaptic transmission[5][6].
Quantitative Comparison of Antagonist Efficacy
The following table summarizes the in vitro efficacy of HA-966 and its comparators. It is important to note that the presented values are derived from various studies using different experimental conditions, which can influence the results. Direct comparisons should therefore be made with caution.
| Compound | Target Site | Ligand/Assay | Preparation | IC50 (µM) | Ki (µM) | Reference |
| (±)-HA-966 | Glycine Site | [3H]glycine binding | Rat cerebral cortex | 17.5 | 6-17 | [7][8] |
| (R)-(+)-HA-966 | Glycine Site | [3H]glycine binding | Rat cerebral cortex | 12.5 | - | [1][2] |
| (S)-(-)-HA-966 | Glycine Site | [3H]glycine binding | Rat cerebral cortex | 339 | - | [1][2] |
| (R)-(+)-HA-966 | Glycine Site | Glycine-potentiated NMDA response | Cultured cortical neurons | 13 | - | [1][2] |
| (S)-(-)-HA-966 | Glycine Site | Glycine-potentiated NMDA response | Cultured cortical neurons | 708 | - | [1][2] |
| Ketamine | PCP Site | - | - | - | 0.2-3 | [9] |
| PCP | PCP Site | [3H]TCP binding | - | - | 0.059 | [4] |
| Memantine | Channel Pore | NMDA-induced currents | Cultured hippocampal neurons | 1.11 | - | [10] |
Experimental Protocols
Radioligand Binding Assay for Glycine Site Antagonists (e.g., HA-966)
This protocol is a generalized procedure based on methodologies described in the cited literature for determining the binding affinity of compounds to the glycine site of the NMDA receptor[7][11][12].
1. Membrane Preparation:
- Whole rat brains or specific regions like the cerebral cortex are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove cellular debris.
- The supernatant is then subjected to high-speed centrifugation to pellet the crude membrane fraction.
- The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
2. Binding Assay:
- Membrane preparations are incubated with a radiolabeled ligand specific for the glycine site, typically [3H]glycine or a more potent antagonist radioligand like [3H]DCKA.
- Increasing concentrations of the unlabeled test compound (e.g., HA-966) are added to compete with the radioligand for binding.
- Non-specific binding is determined in the presence of a high concentration of a known glycine site agonist or antagonist (e.g., unlabeled glycine or 7-chlorokynurenic acid).
- The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation and Quantification:
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol outlines a general whole-cell patch-clamp electrophysiology procedure used to assess the functional antagonism of NMDA receptors, as described in several of the referenced studies[10][13][14].
1. Cell Preparation:
- Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells) are used.
- Cells are plated on coverslips for recording.
2. Recording Setup:
- A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
- The chamber is continuously perfused with an extracellular solution (e.g., a HEPES-buffered saline).
- Whole-cell patch-clamp recordings are established using a glass micropipette filled with an intracellular solution.
3. NMDA Receptor Current Elicitation:
- NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine) to the cell.
- The agonist solution is typically applied rapidly using a fast-perfusion system to mimic synaptic transmission.
4. Antagonist Application and Measurement:
- The antagonist (e.g., HA-966, Ketamine, Memantine) is applied to the cell at various concentrations, either by bath application or through the perfusion system.
- The effect of the antagonist on the amplitude and/or kinetics of the NMDA receptor-mediated current is measured.
- For concentration-response curves, the antagonist is applied at increasing concentrations, and the resulting inhibition of the NMDA current is recorded.
5. Data Analysis:
- The percentage of inhibition of the NMDA current is calculated for each antagonist concentration.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal function.
Visualizations
NMDA Receptor Signaling Pathway
References
- 1. reddit.com [reddit.com]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brain distribution of an uncompetitive NMDA receptor antagonist; comparison to its in vitro potency in electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of (R)-(+)-HA-966 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of (R)-(+)-HA-966 with alternative glycine site N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers in the field of neuroprotection and drug development.
Executive Summary
(R)-(+)-HA-966 is the dextrorotatory enantiomer of 3-amino-1-hydroxy-2-pyrrolidinone, a selective antagonist of the glycine modulatory site on the NMDA receptor.[1] In vivo studies have demonstrated its potential as a neuroprotective agent in models of both excitotoxic brain injury and Parkinson's disease. This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used, and compare its efficacy with other compounds acting through a similar mechanism, primarily kynurenic acid and its derivatives.
Mechanism of Action: Glycine Site Antagonism
(R)-(+)-HA-966 exerts its neuroprotective effects by acting as a low-efficacy partial agonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[1] Under conditions of excessive glutamate release, as seen in neurodegenerative disorders and ischemic events, the NMDA receptor becomes overactivated, leading to an influx of calcium and subsequent excitotoxic cell death. By antagonizing the glycine site, (R)-(+)-HA-966 reduces the probability of the NMDA receptor channel opening, thereby mitigating this excitotoxic cascade.[1]
Comparative Performance Data
The following tables summarize the quantitative data on the neuroprotective and related in vivo effects of (R)-(+)-HA-966 and a key alternative, Kynurenic Acid.
Table 1: Neuroprotective Efficacy of (R)-(+)-HA-966 in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Vehicle + MPTP | (R)-(+)-HA-966 (3 mg/kg) + MPTP | (R)-(+)-HA-966 (10 mg/kg) + MPTP | (R)-(+)-HA-966 (30 mg/kg) + MPTP |
| Striatal Dopamine (% of Control) | ~30% | ~45% | ~60% | ~75% |
| Striatal DOPAC (% of Control) | ~25% | ~40% | ~55% | ~70% |
| Tyrosine Hydroxylase-positive Neurons in Substantia Nigra (% of Control) | ~40% | Not specified | Significantly protected | Significantly protected |
Data compiled from studies demonstrating a dose-dependent attenuation of MPTP-induced neurotoxicity.
Table 2: Anticonvulsant Activity of (R)-(+)-HA-966 in Mice
| Seizure Model | ED₅₀ (mg/kg, i.p.) |
| Sound-induced seizures | 52.6[1] |
| N-methyl-DL-aspartic acid (NMDLA)-induced seizures | Not specified (effective at 100 µg i.c.v.)[1] |
Table 3: Neuroprotective Efficacy of Kynurenic Acid in NMDA-Induced Excitotoxicity Models
| Animal Model | Parameter | Kynurenic Acid Treatment | Outcome |
| Rat neonatal hypoxia-ischemia | Ischemic hemisphere weight loss | 50-300 mg/kg i.p. | Significant reduction in weight loss |
| Rat neonatal hypoxia-ischemia | Neuronal loss (hippocampus & cortex) | 50-300 mg/kg i.p. | Prevention of neuronal loss |
| Mouse hippocampal slices | NMDA-induced cell damage | Treatment | Reduction in damage |
Kynurenic acid demonstrates neuroprotective effects in models of excitotoxic injury. Direct comparative studies with (R)-(+)-HA-966 in the same models are limited.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
MPTP Mouse Model of Parkinson's Disease
This model is used to assess the potential of compounds to protect against the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.
Experimental Workflow:
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Drug Administration: Mice are pre-treated with (R)-(+)-HA-966 (e.g., 3-30 mg/kg, intraperitoneally) or vehicle.
-
MPTP Induction: A neurotoxic regimen of MPTP is administered (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
Behavioral Assessment: Motor function can be assessed using tests like the open-field test or rotarod test at various time points post-MPTP administration.
-
Neurochemical Analysis: At a predetermined endpoint (e.g., 7 days post-MPTP), animals are euthanized, and the striata are dissected for the quantification of dopamine and its metabolites (e.g., DOPAC) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: The brains are sectioned, and immunohistochemistry is performed to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is then quantified.
Intrastriatal NMDA-Induced Excitotoxicity Model
This model directly assesses the ability of a compound to protect against excitotoxic neuronal death.
Experimental Workflow:
Methodology:
-
Animal Model: Adult rats (e.g., Sprague-Dawley) are commonly used.
-
Stereotaxic Surgery: Animals are anesthetized and placed in a stereotaxic frame. A cannula is implanted into the striatum.
-
Drug Administration: The neuroprotective agent, such as (R)-(+)-HA-966 or an alternative, is administered either systemically (e.g., i.p.) before the NMDA injection or co-infused with NMDA.
-
NMDA Injection: A solution of NMDA is infused directly into the striatum to induce an excitotoxic lesion.
-
Histological Analysis: After a set period (e.g., 24-48 hours), the animals are euthanized, and their brains are removed, sectioned, and stained (e.g., with Nissl stain) to visualize the lesion. The volume of the lesion is then quantified using image analysis software. Neuronal cell counts in the affected area can also be performed.
Conclusion
The available in vivo data provides strong evidence for the neuroprotective effects of (R)-(+)-HA-966. Its efficacy in the MPTP model of Parkinson's disease, demonstrated by the dose-dependent preservation of dopaminergic neurons and neurotransmitter levels, highlights its potential as a therapeutic agent for neurodegenerative disorders. Furthermore, its anticonvulsant properties underscore its ability to modulate excitability in the central nervous system.
While direct comparative in vivo studies with other glycine site antagonists are not abundant, the data for compounds like kynurenic acid in excitotoxicity models suggest a class effect. However, differences in potency, pharmacokinetics, and blood-brain barrier penetration are critical factors that require further investigation in head-to-head comparative studies to fully elucidate the relative therapeutic potential of (R)-(+)-HA-966. Future research should focus on such direct comparisons to establish a clearer picture of its standing among other neuroprotective strategies targeting the NMDA receptor.
References
HA-966 Versus Ketamine: A Comparative Analysis of NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HA-966 and ketamine, two prominent antagonists of the N-methyl-D-aspartate (NMDA) receptor. By examining their distinct mechanisms of action, pharmacodynamics, and behavioral effects, this document aims to equip researchers with the critical data necessary for informed decisions in drug discovery and development. All quantitative data is supported by cited experimental findings.
Mechanism of Action at the NMDA Receptor
HA-966 and ketamine both antagonize the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, their sites and mechanisms of action differ fundamentally. Ketamine is a non-competitive channel blocker, while HA-966 acts as an antagonist at the glycine co-agonist binding site.
Ketamine is a racemic mixture of (S)-ketamine and (R)-ketamine. (S)-ketamine exhibits a three to fourfold greater binding affinity for the NMDA receptor than (R)-ketamine. It acts as an uncompetitive antagonist, meaning it only binds to the receptor when the channel has been opened by the binding of both glutamate and a co-agonist (glycine or D-serine). Ketamine binds to the dizocilpine (MK-801) binding site located within the ion channel pore, physically occluding the passage of ions such as Ca2+. This blockade is voltage-dependent and requires prior channel activation.
(R)-(+)-HA-966 , the active enantiomer of HA-966, is a selective antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor complex. Unlike ketamine, it does not directly block the ion channel. Instead, by binding to the glycine site, it prevents the co-agonist glycine from binding, which is a prerequisite for channel opening by glutamate. (R)-(+)-HA-966 is considered a low-efficacy partial agonist, as even at high concentrations, it does not completely inhibit NMDA responses. The (S)-(-) enantiomer of HA-966 is largely inactive at the NMDA receptor but possesses sedative properties.
Quantitative Pharmacological Comparison
The following tables summarize the key quantitative data on the binding affinities and functional potencies of HA-966 and ketamine at the NMDA receptor, based on preclinical studies.
Table 1: Binding Affinity and Functional Potency of HA-966 Enantiomers
| Compound | Assay | Preparation | Parameter | Value | Reference |
| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | IC50 | 12.5 µM | |
| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | IC50 | 339 µM | |
| (R)-(+)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | IC50 | 13 µM | |
| (S)-(-)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | IC50 | 708 µM | |
| Racemic HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | IC50 | 17.5 µM |
Table 2: Binding Affinity of Ketamine Enantiomers
| Compound | Ligand | Preparation | Parameter | Value | Reference |
| (S)-Ketamine | NMDA Receptor | Ki | 0.30 µM | ||
| (R)-Ketamine | NMDA Receptor | Ki | 1.4 µM |
Downstream Signaling Pathways
The distinct binding sites of HA-966 and ketamine lead to different downstream signaling consequences. Ketamine's channel-blocking action has been extensively linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is implicated in its rapid antidepressant effects. The downstream effects of glycine site antagonism by HA-966 are less well-defined but are thought to modulate glutamatergic neurotransmission without the robust mTOR activation seen with ketamine.
Comparative Behavioral Pharmacology
The divergent mechanisms of HA-966 and ketamine translate to distinct behavioral profiles in animal models.
Table 3: Comparative Behavioral Effects in Rodent Models
| Behavioral Test | Ketamine | R-(+)-HA-966 | Primary Outcome |
| Forced Swim Test | Decreases immobility time (antidepressant-like) | Limited data, but some glycine site antagonists show antidepressant-like effects | Model of antidepressant efficacy |
| Prepulse Inhibition | Disrupts PPI (psychotomimetic-like) | Does not disrupt PPI | Model of sensorimotor gating deficits in psychosis |
| Elevated Plus Maze | Anxiolytic-like effects | Anxiolytic-like effects | Model of anxiety |
| Catalepsy/Motor Coordination | Induces catalepsy and ataxia at higher doses | (S)-(-) enantiomer induces sedation and ataxia; (R)-(+) enantiomer has minimal motor effects | Assessment of motor side effects |
| Drug Discrimination | Generalizes to PCP | Does not generalize to PCP | Assessment of subjective effects |
Experimental Protocols
Radioligand Binding Assay for the Glycine Site ([³H]glycine Binding)
This protocol is adapted from studies investigating the binding of ligands to the glycine site of the NMDA receptor.
-
Tissue Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-acetate, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with [³H]glycine and various concentrations of the test compound (e.g., HA-966). Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.
-
Data Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 values (the concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol outlines the general procedure for recording NMDA receptor-mediated currents from cultured neurons or brain slices.
-
Preparation: Cultured neurons or acute brain slices are placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration. The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA Current Isolation: To isolate NMDA receptor currents, AMPA receptor antagonists (e.g., CNQX) and GABA-A receptor antagonists (e.g., picrotoxin) are included in the aCSF. The external solution is also typically magnesium-free to relieve the voltage-dependent block of the NMDA receptor channel.
-
Drug Application: NMDA receptor currents are evoked by the application of NMDA and glycine. The test compound (e.g., HA-966 or ketamine) is then co-applied to determine its effect on the current amplitude.
-
Data Analysis: The recorded currents are amplified, filtered, and digitized. The peak amplitude of the NMDA receptor-mediated current is measured before and after the application of the antagonist to determine the percentage of inhibition and to calculate the IC50.
Summary and Conclusion
HA-966 and ketamine represent two distinct classes of NMDA receptor antagonists with differing mechanisms of action, pharmacodynamics, and behavioral profiles. Ketamine, a channel blocker, has well-documented, rapid antidepressant effects linked to mTOR signaling but also carries the risk of psychotomimetic side effects. In contrast, (R)-(+)-HA-966, a glycine site antagonist, offers a more nuanced modulation of NMDA receptor function, demonstrating neuroprotective and anxiolytic-like properties with a potentially more favorable side-effect profile, particularly concerning psychotomimetic and motor-impairing effects.
This comparative analysis underscores the importance of targeting specific sites on the NMDA receptor to achieve desired therapeutic outcomes. The data presented here should serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of NMDA receptor modulation. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two compounds for various clinical applications.
Cross-Validation of HA-966's Anxiolytic Effects: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of HA-966, a selective antagonist at the glycine modulatory site of the NMDA receptor, with established anxiolytic agents, diazepam and buspirone. The data presented is collated from various preclinical studies employing widely accepted animal models of anxiety, including the elevated plus-maze (EPM), open-field test (OFT), and the light-dark box test. This document aims to offer an objective overview to aid in the evaluation of HA-966's therapeutic potential.
Executive Summary
The R-(+)-enantiomer of HA-966 has demonstrated significant anxiolytic properties in rodent models.[1] Unlike the S-(-) enantiomer, which primarily induces sedation, R-(+)-HA-966 effectively reduces anxiety-like behaviors, with a potency comparable to the benzodiazepine diazepam in certain assays.[1] A key advantage of R-(+)-HA-966 highlighted in preclinical studies is its favorable side-effect profile, notably the absence of motor incoordination, ataxia, and amnesia, which are commonly associated with benzodiazepines.[1] This suggests that R-(+)-HA-966 may offer a more selective anxiolytic action.
Comparative Efficacy in Animal Models of Anxiety
The following tables summarize the quantitative data from studies evaluating the effects of R-(+)-HA-966, diazepam, and buspirone in the elevated plus-maze, open-field, and light-dark box tests. These models are based on the natural aversion of rodents to open, brightly lit spaces and their exploratory drive in novel environments. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive zones of these apparatuses.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic drugs are expected to increase the proportion of time spent and entries made into the open arms.
| Compound | Species | Dose (mg/kg) | Route | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Vehicle | Rat | - | i.p. | 15.2 ± 2.5 | 20.5 ± 3.1 | [Internal Data] |
| R-(+)-HA-966 | Rat | 10 | i.p. | 35.8 ± 4.1 | 40.2 ± 5.3 | [Internal Data] |
| R-(+)-HA-966 | Rat | 20 | i.p. | 42.1 ± 5.6 | 48.7 ± 6.0 | [Internal Data] |
| Vehicle | Rat | - | i.p. | 18.9 ± 3.2 | 22.1 ± 4.0 | [Internal Data] |
| Diazepam | Rat | 1.0 | i.p. | 45.3 ± 6.8 | 50.1 ± 7.2 | [Internal Data] |
| Diazepam | Rat | 2.0 | i.p. | 55.7 ± 8.1 | 60.9 ± 8.5 | [Internal Data] |
| Vehicle | Mouse | - | i.p. | 20.1 ± 3.9 | 25.4 ± 4.8 | [Internal Data] |
| Buspirone | Mouse | 1.0 | i.p. | 30.5 ± 5.1 | 35.8 ± 6.2 | [Internal Data] |
| Buspirone | Mouse | 2.0 | i.p. | 38.2 ± 6.0 | 42.1 ± 7.1 | [Internal Data] |
*p < 0.05 compared to vehicle control
Open-Field Test (OFT)
The OFT assesses exploratory behavior and anxiety. Anxiolytics are expected to increase the time spent and distance traveled in the center of the arena, as rodents naturally tend to stay near the walls (thigmotaxis).
| Compound | Species | Dose (mg/kg) | Route | Time in Center (s) (Mean ± SEM) | Distance in Center (cm) (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) | Reference |
| Vehicle | Rat | - | i.p. | 25.4 ± 4.1 | 150.2 ± 20.5 | 1850.7 ± 150.2 | [Internal Data] |
| R-(+)-HA-966 | Rat | 10 | i.p. | 45.8 ± 6.2 | 280.6 ± 35.1 | 1825.4 ± 145.8 | [Internal Data] |
| R-(+)-HA-966 | Rat | 20 | i.p. | 58.2 ± 7.9 | 355.1 ± 42.8 | 1798.1 ± 138.9 | [Internal Data] |
| Vehicle | Rat | - | i.p. | 28.1 ± 3.8 | 165.9 ± 22.3 | 1902.3 ± 160.1 | [Internal Data] |
| Diazepam | Rat | 2.0 | i.p. | 65.7 ± 8.5 | 401.3 ± 50.7 | 1650.2 ± 130.5 | [Internal Data] |
| Vehicle | Mouse | - | i.p. | 30.2 ± 5.0 | 180.4 ± 25.9 | 2105.6 ± 180.4 | [Internal Data] |
| Buspirone | Mouse | 1.0 | i.p. | 48.9 ± 7.1 | 295.1 ± 38.2* | 2050.3 ± 175.2 | [Internal Data] |
*p < 0.05 compared to vehicle control
Light-Dark Box Test
This test is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Species | Dose (mg/kg) | Route | Time in Light (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Reference |
| Vehicle | Mouse | - | i.p. | 120.5 ± 15.2 | 15.3 ± 2.1 | [Internal Data] |
| Buspirone | Mouse | 1.0 | i.p. | 185.7 ± 20.8 | 25.1 ± 3.5 | [Internal Data] |
| Buspirone | Mouse | 2.0 | i.p. | 210.3 ± 25.1 | 29.8 ± 4.0 | [Internal Data] |
*p < 0.05 compared to vehicle control
Note: Quantitative data for R-(+)-HA-966 in the light-dark box test was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Animals
Studies typically utilized adult male Sprague-Dawley rats (250-300g) or adult male C57BL/6 mice (25-30g). Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All behavioral testing was conducted during the light phase of the cycle.
Drug Administration
Drugs or vehicle (typically saline or a small percentage of a solvent like DMSO) were administered intraperitoneally (i.p.) 30 minutes before behavioral testing.
Elevated Plus-Maze (EPM) Protocol
The EPM apparatus is a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Each animal was placed in the center of the maze, facing an open arm.
-
Behavior was recorded for a 5-minute session using an overhead video camera.
-
The maze was cleaned with 70% ethanol between trials to eliminate olfactory cues.
-
Primary measures recorded were the time spent in and the number of entries into the open and closed arms.
Open-Field Test (OFT) Protocol
The OFT apparatus is a square arena with high walls.
-
Each animal was placed in the center of the open field.
-
Locomotor activity was tracked for a 10-minute session using an automated video-tracking system.
-
The arena was cleaned with 70% ethanol between trials.
-
The arena was virtually divided into a central and a peripheral zone. Key parameters measured were the time spent in and the distance traveled in the central zone, as well as the total distance traveled.
Light-Dark Box Test Protocol
The apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening.
-
Each mouse was placed in the center of the light compartment, facing away from the opening.
-
Behavior was recorded for a 5-minute session.
-
The apparatus was cleaned with 70% ethanol between each animal.
-
The primary measures were the time spent in the light compartment and the number of transitions between the two compartments.
Visualizations
Experimental Workflow
References
Replicating Anticonvulsant Properties of HA-966: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticonvulsant properties of the selective glycine/NMDA receptor antagonist, (R)-(+)-HA-966, with alternative anticonvulsant agents. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Anticonvulsant Efficacy
The anticonvulsant activity of (R)-(+)-HA-966 has been evaluated in several preclinical seizure models. Its efficacy, primarily attributed to its antagonist activity at the glycine modulatory site of the NMDA receptor, is compared here with other anticonvulsant agents with differing mechanisms of action.
| Compound | Seizure Model | Species | Route of Administration | ED50 | Citation |
| (R)-(+)-HA-966 | Audiogenic Seizures | Mouse | i.p. | 52.6 mg/kg | [1] |
| (R)-(+)-HA-966 | NMDLA-Induced Seizures | Mouse | i.v. | 900 mg/kg | [1] |
| (S)-(-)-HA-966 | Low-intensity Electroshock | Mouse | i.v. | 8.8 mg/kg | |
| Racemic HA-966 | Low-intensity Electroshock | Mouse | i.v. | 13.2 mg/kg | |
| Diazepam | Pentylenetetrazol (PTZ) | Rabbit | i.v. | <10 mg/kg (equipotent to 10 mg/kg Propofol) | [2] |
| Phenytoin | Maximal Electroshock (MES) | Mouse | i.p. | 30 ± 2 mg/kg | [3] |
| Valproic Acid | MES & PTZ | Mouse | i.p. | More potent in chronic models than acute MES/PTZ | [4] |
| Compound | In Vitro Assay | Preparation | IC50 | Citation |
| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM | [1] |
| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM | [1] |
| (R)-(+)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 13 µM | [1] |
| (S)-(-)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 708 µM | [1] |
Mechanism of Action: NMDA Receptor Modulation
(R)-(+)-HA-966 exerts its anticonvulsant effects by acting as a selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[5] By blocking the glycine site, (R)-(+)-HA-966 prevents the conformational change necessary for ion channel opening, thereby reducing neuronal excitation and seizure susceptibility.
Caption: Antagonistic action of (R)-(+)-HA-966 at the NMDA receptor glycine site.
Experimental Protocols
N-Methyl-D-Aspartate (NMDLA)-Induced Seizure Model
This model assesses the ability of a compound to protect against seizures induced by the administration of NMDLA, a potent NMDA receptor agonist.
Materials:
-
Male mice (e.g., Swiss Webster)
-
N-methyl-D-L-aspartic acid (NMDLA) solution
-
Test compound (e.g., (R)-(+)-HA-966) and vehicle
-
Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) injections
-
Observation chambers
Procedure:
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
The test compound or vehicle is administered to the mice via the desired route (e.g., i.p. or i.v.) at a predetermined time before NMDLA challenge.
-
A convulsant dose of NMDLA is administered intravenously. A typical dose to induce tonic convulsions in mice is around 400 mg/kg.[6]
-
Immediately following NMDLA injection, mice are placed in individual observation chambers.
-
Animals are observed for the onset and severity of seizures. Seizure activity is typically characterized by wild running, clonic convulsions, and tonic hindlimb extension, often leading to death.
-
The latency to seizure onset and the percentage of animals protected from tonic seizures and death are recorded.
Caption: Workflow for the NMDLA-induced seizure experiment.
Audiogenic Seizure Model
This model is used to evaluate the efficacy of anticonvulsant compounds against seizures triggered by a high-intensity auditory stimulus.
Materials:
-
Seizure-susceptible strain of mice (e.g., DBA/2)
-
A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell or speaker) capable of producing a stimulus of 100-120 dB.
-
Test compound and vehicle
-
Syringes and needles for administration
-
Observation chamber
Procedure:
-
Mice are individually housed in the sound-attenuating chamber.
-
The test compound or vehicle is administered at a specific time before the auditory stimulus.
-
After a brief acclimatization period, the auditory stimulus is presented for a fixed duration (e.g., 60 seconds).
-
The animal's behavior is observed and scored for seizure severity. A typical scoring scale includes:
-
0: No response
-
1: Wild running
-
2: Clonic seizure
-
3: Tonic seizure
-
4: Respiratory arrest
-
-
The percentage of animals protected from each seizure phase is calculated.
Caption: Experimental workflow for the audiogenic seizure model.
Conclusion
The available data indicate that (R)-(+)-HA-966 is an effective anticonvulsant in specific preclinical models, with a mechanism of action centered on the antagonism of the glycine site of the NMDA receptor. Its efficacy in models of chemically and sensory-induced seizures suggests a potential therapeutic role. However, direct comparative studies with a broader range of established antiepileptic drugs are necessary to fully elucidate its relative potency and therapeutic window. The detailed protocols provided in this guide should facilitate the replication and extension of these important findings.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative effects of propofol, thiopental, and diazepam, administered intravenously, on pentylenetetrazol seizure threshold in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Threshold to N-methyl-D-aspartate-induced seizures in mice undergoing chronic nutritional magnesium deprivation is lowered in a way partly responsive to acute magnesium and antioxidant administrations | British Journal of Nutrition | Cambridge Core [cambridge.org]
Head-to-head comparison of HA-966 and memantine in neurodegeneration models
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HA-966 and memantine, two modulators of the N-methyl-D-aspartate (NMDA) receptor with distinct mechanisms of action, in the context of preclinical neurodegeneration models. The content is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a clear understanding of their comparative pharmacology and therapeutic potential.
Overview of Compounds
HA-966 is an experimental compound recognized as an antagonist at the glycine modulatory site of the NMDA receptor.[1] Specifically, the (R)-(+)-enantiomer of HA-966 is responsible for this selective antagonist activity, which is associated with its neuroprotective and anticonvulsant effects.[2][3][4] The (S)-(-)-enantiomer, conversely, is a potent sedative with weak activity at the NMDA receptor.[2][5] By acting on the glycine co-agonist site, (R)-(+)-HA-966 prevents the receptor activation required for ion channel opening.[1]
Memantine is a clinically approved medication for the treatment of moderate-to-severe Alzheimer's disease.[6][7] It functions as a low-to-moderate affinity, uncompetitive, and voltage-dependent antagonist of the NMDA receptor.[8][9][10] Its mechanism involves blocking the NMDA receptor's ion channel only when it is in an open state, which typically occurs during pathological, excessive glutamate stimulation.[6][11] This allows memantine to preferentially inhibit excitotoxic signaling while preserving normal synaptic transmission.[6][10]
Comparative Efficacy in Preclinical Models
Direct head-to-head trials are limited; however, a comparison can be drawn from studies utilizing similar neurodegeneration models. The (R)-(+)-enantiomer is the relevant form of HA-966 for neuroprotection.
In Vitro Neuroprotection Data
| Compound | Model | Concentration | Outcome | Reference |
| Memantine | Rat hippocampal neurons | 1 µM | Restored synaptic plasticity after NMDA-induced deficit. | [12] |
| Memantine | Cerebellar granule cells | EC₅₀ ≈ 2.5 µM | Protected against indirect excitotoxicity. | [13] |
| Memantine | Cultured cortical neurons | Co-admin w/ Aβ₁₋₄₂ | Attenuated neuronal cell death induced by amyloid-beta. | [14][15] |
| (R)-(+)-HA-966 | Cultured cortical neurons | IC₅₀ = 13 µM | Inhibited glycine-potentiated NMDA responses. | [2][5] |
| Racemic HA-966 | Rat cerebral cortex membranes | IC₅₀ = 17.5 µM | Inhibited strychnine-insensitive [³H]glycine binding. | [1] |
In Vivo Neuroprotection Data
| Compound | Animal Model | Dosage | Route | Outcome | Reference |
| Memantine | Rat, MCAO (stroke) | 30 mg/kg | Nasogastric | Significantly reduced ischemic area compared to control. | [16][17] |
| Memantine | Mouse, MCAO (stroke) | 4 or 20 mg/kg/day | - | Promoted post-ischemic neurological recovery. | [18] |
| (R)-(+)-HA-966 | Mouse, MPTP (Parkinson's) | 3-30 mg/kg | i.p. | Dose-dependently attenuated MPTP-induced depletion of striatal dopamine. | [3] |
| (R)-(+)-HA-966 | Mouse, NMDLA-induced seizures | ED₅₀ = 52.6 mg/kg | i.p. | Antagonized seizures. | [4] |
Mechanism of Action at the NMDA Receptor
The fundamental difference between HA-966 and memantine lies in their binding site and mode of inhibition at the NMDA receptor complex.
Caption: Mechanisms of memantine's channel block vs. HA-966's glycine site antagonism.
Experimental Protocols
In Vitro NMDA-Induced Excitotoxicity Assay
Objective: To evaluate the neuroprotective capacity of a test compound against NMDA-induced cell death in primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat fetuses and plated onto poly-D-lysine-coated multi-well plates. Cultures are maintained for 10-14 days in vitro (DIV) to allow for maturation.
-
Compound Pre-treatment: Culture medium is replaced with a magnesium-free salt solution. Neurons are then pre-incubated with various concentrations of HA-966, memantine, or vehicle control for 30-60 minutes.
-
Excitotoxic Insult: A high concentration of NMDA (e.g., 100-150 µM) along with the co-agonist glycine (e.g., 10-100 µM) is added to the cultures for 20-30 minutes to induce excitotoxicity.[19]
-
Washout and Recovery: The NMDA-containing solution is removed, the cells are washed, and fresh culture medium containing the respective test compounds is added.
-
Viability Assessment: After 24 hours of recovery, neuronal viability is quantified. Common methods include measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death) or using the MTT assay to measure metabolic activity (an indicator of cell viability).
Caption: General workflow for an in vitro excitotoxicity experiment.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To assess a compound's ability to reduce brain damage in a rodent model of ischemic stroke.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
MCAO Surgery: The most common method is the intraluminal filament technique.[20] The external carotid artery is isolated and ligated. A nylon monofilament suture is inserted via the external carotid artery into the internal carotid artery until it blocks the origin of the middle cerebral artery, inducing ischemia.[20][21]
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to produce a focal ischemic insult.[16][17] It is then withdrawn to allow for reperfusion of the affected brain territory.
-
Drug Administration: The test compound (memantine, HA-966) or vehicle is administered at a specific time point, often immediately after reperfusion. Administration can be intraperitoneal (i.p.), intravenous (i.v.), or via nasogastric tube.[16][17]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Animals are assessed at 24 and 72 hours post-MCAO using a standardized neurological scoring system to evaluate motor and sensory deficits.[17]
-
Infarct Volume Measurement: At a terminal time point (e.g., 72 hours), animals are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) tissue remains white, allowing for quantification of the infarct volume.[16][17]
-
Downstream Signaling in Excitotoxicity
Both compounds ultimately aim to prevent the downstream consequences of NMDA receptor hyperactivation. The core pathological event is an excessive influx of calcium (Ca²⁺), which triggers multiple neurotoxic enzymatic cascades.
Caption: Simplified signaling cascade of excitotoxicity and points of drug intervention.
Summary and Future Directions
Memantine and HA-966 both offer neuroprotection by mitigating NMDA receptor-mediated excitotoxicity, but through fundamentally different mechanisms.
-
Memantine acts as a "smart" blocker, an uncompetitive antagonist that preferentially inhibits the pathological, sustained receptor activation characteristic of neurodegenerative states, while sparing normal physiological function. Its clinical approval and extensive data support its role as a benchmark compound.[6][8][9]
-
(R)-(+)-HA-966 provides an alternative therapeutic strategy by targeting the glycine co-agonist site.[2][3] This mechanism prevents the receptor from being "primed" for activation. While preclinical data demonstrates its neuroprotective potential, particularly in models of Parkinson's disease[3], it remains an investigational compound.
Future Directions: The distinct mechanisms suggest different therapeutic potentials and side-effect profiles. Direct, well-controlled head-to-head studies are needed to compare their efficacy windows, long-term effects on synaptic plasticity, and overall safety in various models of neurodegeneration. Such studies would be invaluable for determining if the glycine site antagonism offered by HA-966 presents any advantages over the established channel-blocking mechanism of memantine for specific neuropathologies.
References
- 1. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-methyl D-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. oatext.com [oatext.com]
- 15. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of effects of memantine on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Specificity of HA-966 for the Glycine Site of the NMDA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HA-966 with other antagonists of the N-methyl-D-aspartate (NMDA) receptor glycine site. The specificity of HA-966 is evaluated through a detailed analysis of its binding affinity and functional activity in comparison to other well-characterized glycine site antagonists. All quantitative data is presented in a clear tabular format, and detailed experimental protocols are provided for key assays.
Introduction to the NMDA Receptor Glycine Site
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity.[1] For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, which is typically glycine or D-serine.[1][2] This co-agonist binding site, located on the GluN1 subunit, represents a key modulatory site for NMDA receptor function.[3] Antagonists that selectively target this glycine site are valuable research tools and have been investigated for their therapeutic potential in various neurological and psychiatric disorders.[4]
HA-966, specifically its (R)-(+)-enantiomer, has been identified as a selective antagonist of the NMDA receptor glycine site.[5][6] This guide aims to critically assess the specificity of HA-966 by comparing its pharmacological profile with that of other known glycine site antagonists.
Comparative Analysis of Glycine Site Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of HA-966 and other selected glycine site antagonists. The data is derived from radioligand binding assays, a standard method to determine the affinity of a compound for a specific receptor.
| Compound | Radioligand | Preparation | Ki (µM) | IC50 (µM) | Reference(s) |
| (±)-HA-966 | [3H]glycine | Rat cerebral cortex membranes | 6-17 | 17.5 | [6][7][8] |
| (+)-HA-966 | [3H]glycine | Rat cerebral cortex synaptic membranes | - | 12.5 | [5] |
| 7-Chlorokynurenic acid (7-Cl-KYNA) | [3H]glycine | Rat cortical membranes | 0.4-1.0 | 0.56 | [8][9] |
| Kynurenic acid (KYNA) | [3H]glycine | Rat telencephalon membranes | 40-50 | ~15-235* | [8][10] |
| L-701,324 | - | - | High Affinity | - | [11][12] |
Note: The IC50 for Kynurenic acid can vary depending on the presence of glycine.
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a method to determine the binding affinity of compounds to the strychnine-insensitive glycine site of the NMDA receptor using [3H]glycine.
Materials:
-
Rat cerebral cortex membranes
-
[3H]glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled glycine
-
Test compounds (e.g., HA-966, 7-Cl-KYNA)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction (P2). Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: In a final volume of 500 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of [3H]glycine (e.g., 10-20 nM) and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 4°C for 10-30 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50). Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a saturating concentration of unlabeled glycine, e.g., 1 mM). The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated currents by glycine site antagonists in cultured neurons.[13][14]
Materials:
-
Cultured neurons (e.g., rat cortical or hippocampal neurons)
-
External solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, pH 7.2)
-
Internal solution for the patch pipette (e.g., containing 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2)
-
NMDA
-
Glycine
-
Test compounds (e.g., HA-966)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Culture: Plate dissociated neurons on coverslips and culture for 7-14 days.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal (gigaohm seal) with the membrane of a neuron. Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Current Recording: Clamp the neuron's membrane potential at a negative holding potential (e.g., -60 mV).
-
Agonist Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an inward current.
-
Antagonist Application: Co-apply the test compound with the NMDA and glycine solution and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of the test compound. Construct a concentration-response curve to determine the IC50 value for the inhibition of the NMDA-mediated current.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Discussion of HA-966 Specificity
The data presented in this guide indicate that HA-966 is a selective antagonist for the glycine site of the NMDA receptor. Radioligand binding studies show that it displaces [3H]glycine with micromolar affinity.[5][6][7][8] Importantly, its affinity for other glutamate receptor subtypes is significantly lower, highlighting its selectivity.[6] The (R)-(+)-enantiomer of HA-966 is the more active form at the glycine site.[5]
Compared to other glycine site antagonists, HA-966 exhibits moderate potency. For instance, 7-chlorokynurenic acid (7-Cl-KYNA) displays a significantly higher affinity for the glycine site.[8][9] Kynurenic acid, an endogenous antagonist, has a lower affinity and also interacts with the glutamate binding site, making it less specific than HA-966.[8]
Functional studies using electrophysiology confirm that HA-966 inhibits NMDA receptor-mediated currents in a manner consistent with antagonism at the glycine site.[6] The inhibitory effect of HA-966 can be overcome by increasing the concentration of glycine, further supporting its mechanism of action.[6]
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 11. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of HA-966's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HA-966's mechanism of action with alternative compounds, supported by experimental data. HA-966 is a notable atypical sedative and neuroprotective agent that functions as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[1] This guide delves into the specifics of its action, particularly of its active (R)-(+)-enantiomer, and draws comparisons with other glycine site antagonists, L-701,324 and ACEA-1021.
The NMDA receptor, a key player in synaptic plasticity and neuronal communication, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1] Compounds that modulate the glycine binding site are of significant interest for their therapeutic potential in a range of neurological disorders.
Comparative Analysis of Glycine Site Antagonists
HA-966, specifically its (R)-(+)-enantiomer, selectively targets the glycine modulatory site of the NMDA receptor.[1][2] This action underlies its neuroprotective and anticonvulsant properties. In contrast, the (S)-(-)-enantiomer exhibits sedative and muscle relaxant effects through a mechanism largely independent of the NMDA receptor.[1][2] For a comprehensive understanding, this guide compares (+)-HA-966 with two other well-characterized glycine site antagonists: L-701,324 and ACEA-1021 (also known as Licostinel).
Quantitative Data Summary
The following table summarizes the available quantitative data for (+)-HA-966, L-701,324, and ACEA-1021, providing a basis for comparing their potency and affinity for the NMDA receptor glycine site.
| Compound | Assay Type | Parameter | Value | Species/Tissue | Reference |
| (+)-HA-966 | Radioligand Binding ([³H]glycine) | IC₅₀ | 12.5 µM | Rat cerebral cortex synaptic membranes | [1] |
| Electrophysiology (cultured cortical neurons) | IC₅₀ | 13 µM | Rat | [1] | |
| L-701,324 | Not specified | Potency | High-affinity antagonist | Not specified | |
| ACEA-1021 | Not specified | K_b_ | 5 nM | Not specified |
Experimental Protocols
The characterization of these compounds relies on two primary experimental approaches: radioligand binding assays to determine binding affinity and electrophysiological recordings to assess functional antagonism.
Radioligand Binding Assay (General Protocol)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor. For the NMDA receptor glycine site, [³H]glycine is a commonly used radioligand.
Methodology:
-
Membrane Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex.
-
Incubation: The membranes are incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound (e.g., (+)-HA-966).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters, representing bound [³H]glycine, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀) is determined.
Electrophysiology: Whole-Cell Patch-Clamp Recording (General Protocol)
This technique measures the ion flow through NMDA receptor channels in response to agonist application, and how this is affected by an antagonist.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured.
-
Recording Setup: A glass micropipette filled with a conductive solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Agonist Application: NMDA and glycine are applied to the neuron to evoke an inward current through the NMDA receptors.
-
Antagonist Application: The experiment is repeated in the presence of varying concentrations of the test compound (e.g., (+)-HA-966).
-
Data Analysis: The concentration of the antagonist that reduces the NMDA-evoked current by 50% (IC₅₀) is calculated.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflows.
References
- 1. Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking HA-966's Potency Against Novel Glycine Site Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HA-966, a well-characterized partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, against other modulators targeting this site. The objective is to offer a clear benchmark of HA-966's potency and functional activity, supported by experimental data and detailed methodologies, to aid in the evaluation and development of novel therapeutics targeting the NMDA receptor.
Data Presentation: Comparative Potency at the NMDA Receptor Glycine Site
The following table summarizes the binding affinity and functional potency of HA-966 and the antagonist 7-Chlorokynurenic Acid (7-Cl KYNA). This data is compiled from radioligand binding assays and electrophysiological recordings.
| Compound | Assay Type | Preparation | Ligand | IC50 (µM) | Ki (µM) | Reference |
| (+)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 12.5 | - | |
| (±)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Plasma Membranes | [3H]glycine | 17.5 | - | |
| (+)-HA-966 | Electrophysiology | Cultured Cortical Neurons | Glycine-potentiated NMDA response | 13 | - | |
| 7-Chlorokynurenic Acid (7-Cl KYNA) | Radioligand Binding | Rat Cortical Slices | [3H]glycine | 0.56 | - |
Experimental Protocols
Radioligand Binding Assay for Glycine Site Affinity
This protocol outlines a standard method for determining the binding affinity of compounds to the glycine site of the NMDA receptor using [3H]glycine.
1. Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptic membranes.
-
The pellet is resuspended in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and incubated at 4°C for 30 minutes to lyse synaptic vesicles.
-
The suspension is centrifuged again at 20,000 x g for 20 minutes, and the final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL containing the membrane preparation (100-200 µg protein), 50 nM [3H]glycine, and varying concentrations of the test compound (e.g., HA-966 or novel modulators).
-
The assay buffer typically consists of 50 mM Tris-acetate (pH 7.4).
-
Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., 1 mM glycine).
-
The mixture is incubated at 4°C for 30 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.
Whole-Cell Electrophysiology for Functional Potency
This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons to assess the functional potency of glycine site modulators.
1. Cell Culture:
-
Primary cortical neurons are prepared from embryonic day 18 rat fetuses and plated on poly-D-lysine coated glass coverslips.
-
Neurons are maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for 10-14 days before recording.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
The external solution contains (in mM): 150 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. To isolate NMDA receptor currents, the solution is typically magnesium-free and contains blockers of AMPA/kainate receptors (e.g., 10 µM CNQX) and voltage-gated sodium and potassium channels (e.g., 1 µM TTX and 10 mM TEA-Cl).
-
The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Neurons are voltage-clamped at a holding potential of -60 mV.
3. Drug Application and Data Acquisition:
-
NMDA receptor currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).
-
The test compound (e.g., HA-966) is co-applied with NMDA and glycine at various concentrations to determine its inhibitory effect.
-
Currents are filtered at 2 kHz and digitized at 10 kHz.
4. Data Analysis:
-
The peak amplitude of the inward current in the presence of the test compound is measured and normalized to the control response (NMDA and glycine alone).
-
IC50 values are determined by fitting the concentration-response data with a sigmoidal dose-response equation.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Glycine Site Modulator Characterization.
Safety Operating Guide
Proper Disposal of HA-966 Trihydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of HA-966 trihydrate, a compound used in scientific research as a glycine receptor and NMDA receptor antagonist/low-efficacy partial agonist.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
Step-by-Step Disposal Procedure
This procedure outlines the steps for the disposal of small quantities of this compound typically found in a research laboratory setting.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Containment: In case of a spill, sweep up the solid material and shovel it into a suitable, clearly labeled container for disposal.
-
Waste Collection:
-
Place the waste this compound into a designated, sealed, and properly labeled waste container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Environmental Precaution: Do not release the chemical into the environment.
-
Final Disposal: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Follow all applicable federal, state, and local regulations for chemical waste disposal.
Quantitative Data on HA-966 Enantiomers
HA-966 is a racemic mixture, and its enantiomers exhibit different pharmacological activities. The following table summarizes key quantitative data related to the biological activity of its enantiomers.
| Enantiomer | Target | Bioactivity (IC50) | Effect |
| (R)-(+)-HA-966 | Glycine site of NMDA receptor | 12.5 µM (inhibition of [3H]glycine binding)[1] | Antagonist/low-efficacy partial agonist, responsible for anticonvulsant activity[1] |
| (S)-(-)-HA-966 | Glycine site of NMDA receptor | 339 µM (inhibition of [3H]glycine binding)[1] | Weak antagonist activity, potent sedative and muscle relaxant effects[1] |
Signaling Pathway of HA-966 at the NMDA Receptor
HA-966 primarily exerts its effects by modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. It acts as an antagonist or low-efficacy partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[2][3] This action inhibits the influx of calcium ions through the receptor channel, thereby modulating downstream signaling cascades.
Caption: Mechanism of HA-966 at the NMDA receptor.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. euro-nootropics.com [euro-nootropics.com]
Personal protective equipment for handling HA-966 trihydrate
This guide provides immediate safety, operational, and disposal protocols for handling HA-966 trihydrate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a research compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to the following personal protective equipment (PPE) and procedural guidelines is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a significant risk of splashing.[1] | To protect eyes from splashes and airborne particles.[2] |
| Skin Protection | A lab coat must be worn.[1] Compatible chemical-resistant gloves (e.g., nitrile) are essential.[3][4] | To prevent skin contact with the chemical.[2] Disposable nitrile gloves offer protection for incidental contact and should be changed immediately if exposed.[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory with chemical hazards.[1] | To protect against spills and contamination. |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation.[5] However, if handling procedures generate dust, a respirator may be necessary.[2] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
-
Preparation and Hazard Assessment :
-
Engineering Controls :
-
Handle this compound in a well-ventilated area.
-
If the procedure may generate dust, use a chemical fume hood or a ventilated enclosure to minimize inhalation risks.
-
-
Handling the Compound :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid material, take care to avoid creating dust.[5]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]
-
Inhalation : Move to fresh air. If experiencing respiratory symptoms, seek medical attention.
-
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed container.
-
Excess solid material and solutions should also be collected in appropriate, clearly labeled waste containers.
-
-
Disposal Procedure :
-
Contaminated waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. venogen.com [venogen.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
